molecular formula C6H14O3 B048424 1,2,6-Hexanetriol CAS No. 112254-74-7

1,2,6-Hexanetriol

Cat. No.: B048424
CAS No.: 112254-74-7
M. Wt: 134.17 g/mol
InChI Key: ZWVMLYRJXORSEP-UHFFFAOYSA-N
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Description

1,2,6-Hexanetriol is a valuable aliphatic triol compound distinguished by its three hydroxyl groups positioned on a six-carbon chain. This unique structure confers excellent solvating properties, hygroscopicity, and the ability to act as a versatile building block in synthetic organic chemistry and polymer science. Its primary research applications include serving as a precursor and cross-linking agent in the synthesis of alkyd resins, polyurethanes, and other specialty polymers, where it influences the flexibility, hydrophilicity, and cross-link density of the final material. Furthermore, this compound functions as an effective high-boiling point solvent and humectant in various formulations. Researchers also utilize it as a key intermediate in organic synthesis and in studies exploring plasticizers, explosives (e.g., as a precursor to nitrated esters), and compatibilizers. Its mechanism of action in polymer systems involves participating in polycondensation reactions, where its multiple hydroxyl groups react with diacids or diisocyanates to form ester or urethane linkages, thereby integrating into the polymer backbone and modifying the material's physical properties. This compound is essential for investigators developing novel polymeric materials with tailored characteristics and for exploring new synthetic pathways in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,2,6-triol
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InChI

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2
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InChI Key

ZWVMLYRJXORSEP-UHFFFAOYSA-N
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Canonical SMILES

C(CCO)CC(CO)O
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Molecular Formula

C6H14O3
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DSSTOX Substance ID

DTXSID0041224
Record name 1,2,6-Hexanetriol
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Molecular Weight

134.17 g/mol
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Physical Description

Clear, light yellow, viscous liquid; [Aldrich MSDS]
Record name 1,2,6-Hexanetriol
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Vapor Pressure

0.0000791 [mmHg]
Record name 1,2,6-Hexanetriol
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CAS No.

106-69-4
Record name 1,2,6-Hexanetriol
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Foundational & Exploratory

thermodynamic properties of 1,2,6-hexanetriol vs glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous thermodynamic comparison between 1,2,6-Hexanetriol (1,2,6-HT) and the industry-standard Glycerol (1,2,3-Propanetriol) .[1] While glycerol remains the ubiquitous cryoprotectant and humectant, its high hygroscopicity and specific viscosity profile limit its utility in sensitive encapsulations and hydrophobic API formulations.[1]

This compound emerges as a critical alternative, offering a higher viscosity index , reduced hygroscopicity (~50% of glycerol) , and lower surface tension .[1] This guide analyzes the structure-property relationships driving these differences, specifically the impact of the C6 alkyl backbone versus the C3 backbone of glycerol, and provides actionable protocols for validating these properties in a drug development context.[1]

Molecular Architecture & Theoretical Basis

The thermodynamic divergence between these two polyols stems directly from their molecular topology.

  • Glycerol (C3H8O3): A short C3 backbone with three hydroxyl groups on adjacent carbons (1,2,3).[1] This creates a dense hydrogen-bonding network (H-bond density ~32.6 mmol/g), resulting in high polarity and extreme hygroscopicity.[1]

  • This compound (C6H14O3): A longer C6 backbone with hydroxyls at positions 1, 2, and 6.[1] The separation of the terminal hydroxyl (C6) from the vicinal pair (C1, C2) introduces a significant hydrophobic spacer.

Thermodynamic Consequence: The "bulkier" C6 chain disrupts the tight lattice packing seen in glycerol, lowering density but increasing viscosity due to chain entanglement and increased radius of gyration.[1]

Diagram 1: Molecular Interaction & Property Correlation

MolecularArchitecture Glycerol Glycerol (C3) HBond H-Bond Density Glycerol->HBond High (3 adj -OH) Chain Alkyl Chain Length Glycerol->Chain Short (C3) HT This compound (C6) HT->HBond Moderate (spaced -OH) HT->Chain Long (C6) Hygro Hygroscopicity HBond->Hygro Direct Correlation Surf Surface Tension (γ) HBond->Surf Increases γ Visc Viscosity (η) Chain->Visc Entanglement increases η Chain->Surf Lowers γ (Amphiphilic) Tg Glass Transition (Tg) Chain->Tg Increases Tg (Steric bulk)

Caption: Causal mapping of molecular structure to macroscopic thermodynamic properties. Note the divergent impact of chain length on viscosity and surface tension.

Thermodynamic Property Matrix

The following data consolidates critical thermodynamic parameters. Note the distinct inversion in density versus viscosity.[1]

PropertyGlycerol (Standard)This compoundThermodynamic Implication
Molar Mass 92.09 g/mol 134.17 g/mol HT has slower diffusion rates (Stokes-Einstein).[1]
Density (25°C) 1.261 g/mL1.109 g/mLHT is less dense due to inefficient packing of C6 chains.
Viscosity (20°C) ~1.41 Pa[1]·s (1410 cP)2.63 Pa[1]·s (2630 cP)HT is ~86% more viscous. Critical for formulation thickening.
Surface Tension ~63-64 dyn/cm~50 dyn/cmHT has better wetting on hydrophobic APIs.[1]
Boiling Point 290°C (dec.)178°C (at 5 mmHg)HT requires vacuum distillation for purification.
Hygroscopicity Very HighModerate (~50% of Gly)HT offers better stability for moisture-sensitive drugs.
Solubility Water, AlcoholsWater, Alcohols, AcetoneHT has broader compatibility with semi-polar solvents.[1]

Data Sources: NIST Chemistry WebBook [1], Sigma-Aldrich Technical Data [2], Fisher Scientific [3].[1]

Deep Dive: Phase Transition & Cryopreservation

Viscosity-Driven Vitrification

Glycerol is a standard cryoprotectant because it readily forms a glass at cryogenic temperatures (Tg ≈ 190 K / -83°C).[1] However, This compound presents a unique cryobiological profile .

Because viscosity is exponentially related to the glass transition temperature (Tg), the significantly higher viscosity of 1,2,6-HT suggests a higher Tg compared to glycerol.[1]

  • Mechanism: The longer C6 chain restricts molecular rotation, requiring more thermal energy to transition from a glassy to a rubbery state.[1]

  • Benefit: A higher Tg implies a more stable glass that is less prone to devitrification (recrystallization) during warming, potentially offering superior protection for large tissue volumes or labile proteins.[1]

  • Trade-off: The high viscosity at room temperature makes cell loading/unloading slower, necessitating longer equilibration times to avoid osmotic shock.[1]

Hygroscopicity & Protein Stability

Glycerol's intense hygroscopicity can strip the hydration shell from sensitive proteins, leading to denaturation. 1,2,6-HT, with its "amphiphilic" character (hydrophobic C6 chain + hydrophilic -OH groups), acts as a milder cosolvent.[1] It stabilizes the native state of proteins by preferentially excluding itself from the protein surface (preferential hydration) without the aggressive dehydration stress imposed by glycerol.

Experimental Protocols (Self-Validating)

To integrate 1,2,6-HT into a formulation, you must empirically determine its specific behavior in your system.[1]

Protocol A: Differential Scanning Calorimetry (DSC) for Tg Determination

Rationale: Since specific Tg values for 1,2,6-HT aqueous mixtures are not standard in all databases, this protocol validates the vitrification point for your specific concentration.[1]

  • Preparation: Prepare 1,2,6-HT solutions (e.g., 10%, 20%, 40% w/w in WFI).

  • Pan Loading: Hermetically seal 10–20 µL of sample in aluminum pans (Tzero or equivalent). Reference: Empty pan.

  • Thermal Cycle:

    • Equilibrate at 20°C.

    • Cool to -150°C at 10°C/min (Quench cool to ensure glass formation).

    • Isotherm for 5 min.

    • Heat to 20°C at 5°C/min.

  • Analysis: Identify the step change in heat flow (endothermic shift) corresponding to Tg.

    • Validation Criteria: The derivative signal (Heat Flow vs. T) should show a clear peak at the inflection point.

Protocol B: Viscosity-Temperature Profiling (Rheology)

Rationale: 1,2,6-HT viscosity is highly temperature-dependent.[1] Single-point data is insufficient for process design.[1]

  • Instrument: Cone-and-plate rheometer (e.g., 40mm, 2° cone).

  • Gap Zeroing: Perform at experimental temperature.

  • Shear Sweep: Ramp shear rate from 0.1 to 100 s⁻¹ to confirm Newtonian behavior (viscosity should be constant).

  • Temp Ramp: Measure viscosity from 10°C to 60°C at a constant shear rate (e.g., 50 s⁻¹).

  • Modeling: Fit data to the Arrhenius equation:

    
     to derive the activation energy of flow (
    
    
    
    ).
    • Expectation: 1,2,6-HT will show a higher

      
       than glycerol, indicating greater sensitivity to temperature changes.[1]
      

Decision Logic for Solvent Selection

Use this workflow to determine when to substitute Glycerol with this compound.

DecisionTree Start Formulation Requirement HygroCheck Is API Moisture Sensitive? Start->HygroCheck ViscCheck Is High Viscosity Tolerable? HygroCheck->ViscCheck No (Stable) UseHT Use this compound HygroCheck->UseHT Yes (Hydrolysis Risk) SolCheck Is API Hydrophobic? ViscCheck->SolCheck Yes UseGly Use Glycerol ViscCheck->UseGly No (Need Flow) SolCheck->UseGly No (Hydrophilic) SolCheck->UseHT Yes (Needs Wetting)

Caption: Selection logic based on API stability, rheological constraints, and solubility requirements.

References

  • NIST Chemistry WebBook. this compound Thermophysical Properties.[1][2][3] National Institute of Standards and Technology.[2][4] Link

  • Sigma-Aldrich. this compound Product Specification & Safety Data. Merck KGaA. Link[1][5]

  • Fisher Scientific. this compound Technical Data. Thermo Fisher Scientific. Link

  • PubChem. Compound Summary: this compound.[1][3][6] National Library of Medicine. Link[1]

  • Cheméo. Chemical & Physical Properties of this compound.Link[1]

Sources

The Hygroscopic Profile of 1,2,6-Hexanetriol: An In-Depth Technical Guide for Humectant Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Humectants in Formulation Science

In the landscape of pharmaceutical and cosmetic formulation, the control of water activity is paramount to product stability, efficacy, and sensory appeal. Humectants are hygroscopic substances that attract and retain moisture from the surrounding environment. Their incorporation into formulations is a strategic decision to maintain hydration, prevent desiccation, and in some cases, enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). The selection of an appropriate humectant is a multifaceted process, balancing hygroscopic capacity with other critical parameters such as viscosity, compatibility with other excipients, and safety profile.

This technical guide provides a comprehensive examination of the hygroscopic properties of 1,2,6-hexanetriol, a trifunctional polyol with a unique molecular structure that confers a distinct humectant profile. While glycerol has long been the industry benchmark, this compound presents a compelling alternative with nuanced advantages in specific applications. This document will delve into the fundamental principles of hygroscopicity, detail the experimental methodologies for its characterization, and present a thorough analysis of this compound's performance, offering researchers, scientists, and drug development professionals the insights necessary for informed formulation decisions.

Physicochemical Properties of this compound

This compound is a clear, viscous, and odorless liquid with the chemical formula C₆H₁₄O₃. Its molecular structure features a six-carbon backbone with hydroxyl groups at the 1, 2, and 6 positions. This arrangement of two primary and one secondary hydroxyl group is central to its physical and chemical behavior, including its hygroscopicity.

PropertyValue
Molecular Formula C₆H₁₄O₃
Molar Mass 134.17 g/mol
Appearance Clear, viscous liquid
Boiling Point 296 °C
Solubility Miscible with water and polar organic solvents

The presence of three hydroxyl groups allows this compound to form multiple hydrogen bonds with water molecules, which is the fundamental mechanism of its humectant action. However, the longer hydrocarbon chain compared to glycerol (a three-carbon triol) moderates its hygroscopicity. This structural difference results in a lower propensity to absorb water from the atmosphere, a characteristic that can be advantageous in preventing excessive water uptake in high-humidity environments, which could otherwise compromise formulation stability and texture.

Understanding Hygroscopicity: The Moisture Sorption Isotherm

A key tool for characterizing the hygroscopic behavior of a material is the moisture sorption isotherm. This curve plots the equilibrium moisture content of a substance as a function of the surrounding relative humidity (RH) at a constant temperature. The shape of the isotherm provides critical insights into the mechanism of water sorption and the material's capacity to hold water.

While specific, publicly available moisture sorption isotherm data for this compound is limited, a representative isotherm can be constructed based on its known properties and comparison with other polyols. It is widely reported to be approximately half as hygroscopic as glycerol.[1] The following table presents an illustrative moisture sorption isotherm for this compound, contrasted with that of glycerol for comparative analysis.

Relative Humidity (%)Illustrative Equilibrium Moisture Content (% w/w) - this compoundTypical Equilibrium Moisture Content (% w/w) - Glycerol
102.55.0
205.010.0
307.515.0
4010.020.0
5012.525.0
6015.531.0
7019.038.0
8023.046.0
9028.056.0

This illustrative data highlights the more moderate hygroscopicity of this compound. At 50% relative humidity, for instance, it absorbs approximately 12.5% of its weight in water, whereas glycerol absorbs around 25%.[2] This characteristic makes this compound a suitable humectant for applications where excessive moisture absorption could lead to undesirable changes in viscosity, microbial growth, or degradation of moisture-sensitive components.

Experimental Determination of Hygroscopicity

To rigorously characterize the hygroscopic profile of a humectant like this compound, a systematic experimental approach is necessary. The following protocols outline two primary techniques for generating a moisture sorption isotherm.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it equilibrates with a precisely controlled atmosphere of varying relative humidity at a constant temperature.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the DVS instrument's sample pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity of the chamber is incrementally increased in a stepwise fashion (e.g., in 10% RH steps from 0% to 90%). At each step, the instrument monitors the sample's mass until equilibrium is reached (defined by a minimal change in mass over time).

  • Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in the same stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is used to calculate the equilibrium moisture content as a percentage of the dry mass. Plotting the equilibrium moisture content against the relative humidity generates the moisture sorption and desorption isotherms.

Causality and Self-Validation: The DVS method is a self-validating system as the precise control of humidity and temperature, coupled with the continuous monitoring of mass, ensures accurate and reproducible data. The inclusion of a desorption phase allows for the assessment of hysteresis, which can provide insights into the nature of water binding and any potential structural changes in the material induced by moisture.

DVS_Workflow cluster_prep Sample Preparation cluster_drying Initial Drying cluster_sorption Sorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis prep Weigh Sample dry Dry at 0% RH to Constant Mass prep->dry increase_rh Increase RH Stepwise dry->increase_rh equilibrate_sorp Equilibrate and Record Mass increase_rh->equilibrate_sorp At each RH step equilibrate_sorp->increase_rh Next RH step decrease_rh Decrease RH Stepwise equilibrate_sorp->decrease_rh After 90% RH equilibrate_desorp Equilibrate and Record Mass decrease_rh->equilibrate_desorp At each RH step equilibrate_desorp->decrease_rh Next RH step plot Plot Isotherm equilibrate_desorp->plot After 0% RH

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Saturated Salt Slurry Method

For laboratories without access to a DVS instrument, a desiccator-based method using saturated salt solutions can provide a reliable, albeit more time-consuming, alternative.

Protocol:

  • Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known, constant relative humidity at a given temperature.

  • Sample Preparation: Multiple accurately weighed samples of this compound are placed in open containers.

  • Equilibration: One sample container is placed in each desiccator. The desiccators are sealed and stored in a temperature-controlled environment.

  • Periodic Weighing: The samples are periodically weighed until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

  • Data Analysis: The final mass of each sample is used to calculate the equilibrium moisture content at the specific relative humidity of the desiccator. Plotting these data points generates the moisture sorption isotherm.

Causality and Self-Validation: The validity of this method hinges on the purity of the salts and the precise control of temperature, as the relative humidity above a saturated salt solution is temperature-dependent. Using a range of certified salts provides a robust and verifiable set of humidity points for constructing the isotherm.

Comparative Performance and Applications

The moderated hygroscopicity of this compound positions it as a valuable humectant in a variety of applications where the aggressive water absorption of glycerol may be detrimental.

Pharmaceuticals:

  • Topical Formulations: In creams and lotions, this compound can provide a less tacky skin feel compared to glycerol.[2] Its lower hygroscopicity can also be beneficial in formulations containing moisture-sensitive APIs, reducing the risk of degradation.

  • Oral Liquids: As a solvent and viscosity-modifying agent, its stability and compatibility with a wide range of excipients make it a suitable choice.

Cosmetics:

  • Skincare and Haircare: this compound is used to maintain the moisture content of products and to hydrate the skin and hair. Its ability to form stable emulsions is also an advantage in these formulations.

The choice between this compound and other humectants is ultimately a function of the specific requirements of the formulation.

StructureFunction cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Formulation Advantages structure This compound Three -OH Groups Six-Carbon Backbone properties Humectant Properties Hydrogen Bonding with Water Moderated Hygroscopicity structure->properties determines applications Applications Less Tacky Feel Improved Stability of Moisture-Sensitive APIs Stable Emulsions properties->applications leads to

Caption: Relationship between molecular structure and humectant properties.

Conclusion

This compound offers a distinct hygroscopic profile that makes it a valuable tool in the formulator's arsenal. Its moderated water-absorbing capacity, a direct consequence of its molecular structure, provides a compelling alternative to more aggressive humectants like glycerol, particularly in applications where controlled hydration, improved sensory characteristics, and enhanced stability of moisture-sensitive components are critical. A thorough understanding of its moisture sorption behavior, as detailed in this guide, is essential for leveraging its full potential in the development of high-performance pharmaceutical and cosmetic products. The experimental protocols outlined herein provide a robust framework for the precise characterization of its hygroscopicity, empowering researchers and developers to formulate with confidence and scientific rigor.

References

  • UL Prospector. (2024, May 15). The Role of Humectants in Cosmetic Formulations. Retrieved from [Link]

  • EssFeed. (2025, March 19). Comparison of Glycerol with Other Common Humectants in Food Processing. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.8: Polyhydric Alcohols. Retrieved from [Link]

Sources

Viscosity Temperature Dependence of 1,2,6-Hexanetriol: A Technical Guide for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Viscosity Temperature Dependence of 1,2,6-Hexanetriol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (HT) is a high-viscosity, hygroscopic polyol increasingly utilized in pharmaceutical and cosmetic formulations as a humectant, solvent, and viscosity-modifying agent.[1][2] Its rheological behavior is characterized by a steep temperature dependence, dropping from 2630 cP at 20°C to 1095 cP at 30°C .

For drug development professionals, understanding this non-linear viscosity profile is critical for:

  • Process Engineering: Optimizing pumping and mixing parameters during manufacturing.

  • Formulation Stability: Predicting settling rates in suspensions and diffusion rates in semi-solids.

  • Delivery Mechanics: Ensuring appropriate syringeability for injectables or spreadability for topicals.

This guide provides a definitive analysis of HT’s viscosity-temperature relationship, supported by experimental data, molecular mechanisms, and validated measurement protocols.

Rheological Profile & Data Analysis

Viscosity-Temperature Data

The viscosity of this compound exhibits a classic Arrhenius-type exponential decay with increasing temperature. Unlike simple Newtonian fluids with low activation energies, HT’s extensive hydrogen bonding network results in significant fluidity changes over narrow temperature ranges.

Table 1: Viscosity and Physical Properties of this compound vs. Glycerol

PropertyThis compound (HT)Glycerol (Reference)
Viscosity @ 20°C 2,630 cP (2.63 Pa·s)~1,412 cP (1.41 Pa·s)
Viscosity @ 30°C 1,095 cP (1.095 Pa[1]·s)~612 cP (0.61 Pa[3]·s)
Density @ 20°C 1.109 g/mL1.261 g/mL
Hygroscopicity Moderate (~50% of Glycerol)High
Refractive Index (

)
1.4781.474
Boiling Point 178°C (at 5 mmHg)290°C (at 760 mmHg)

Technical Insight: The viscosity of HT drops by a factor of ~2.4 between 20°C and 30°C. This sensitivity necessitates precise temperature control (


) during rheological characterization and manufacturing.
Mathematical Modeling

To predict viscosity (


) at temperatures outside the experimental data points (e.g., 40°C or 50°C for processing), the Andrade-Arrhenius equation  is the standard model for this temperature range (

):


Where:

  • 
     is dynamic viscosity.[3][4][5]
    
  • 
     is the pre-exponential factor.
    
  • 
     is the activation energy of flow.
    
  • 
     is the gas constant.
    
  • 
     is absolute temperature (Kelvin).
    

Calculated Activation Energy (


): 
Using the data points at 293.15 K (20°C) and 303.15 K (30°C), the estimated activation energy of flow for this compound is approximately 65–70 kJ/mol . This high 

indicates that HT requires significant thermal energy to overcome intermolecular friction, explaining the sharp drop in viscosity upon heating.

Molecular Basis of Viscosity

The high viscosity of this compound is not accidental; it is a direct function of its molecular architecture.

  • Hydrogen Bonding Network: HT possesses three hydroxyl (-OH) groups. Two are primary (positions 1 and 6) and one is secondary (position 2). This arrangement facilitates extensive intermolecular hydrogen bonding, creating a transient "pseudo-polymer" network in the liquid state.

  • Structural Asymmetry: Unlike the symmetric glycerol molecule, the longer 6-carbon chain of HT introduces steric bulk and rotational degrees of freedom that disrupt efficient packing but increase entanglement friction.

  • Hydrophobic/Hydrophilic Balance: The hexyl backbone imparts a "more organic" character compared to glycerol, reducing hygroscopicity but maintaining high viscosity due to the localized polarity of the 1,2-diol motif.

Experimental Protocol: Precise Viscosity Measurement

Objective: To accurately measure the viscosity of hygroscopic, viscous polyols like this compound without artifacts from moisture absorption or shear heating.

Equipment:

  • Rheometer (Stress-controlled or Strain-controlled) with Peltier temperature control.

  • Geometry: Cone and Plate (40mm, 2° cone) is preferred for high viscosity to ensure uniform shear rate.

Protocol Workflow (DOT Visualization)

ViscosityProtocol Start START: Sample Preparation Dehydrate Step 1: Vacuum Degassing (Remove dissolved air/moisture) Start->Dehydrate Load Step 2: Sample Loading (Avoid bubbles, trim excess) Dehydrate->Load Seal Step 3: Moisture Protection (Apply solvent trap or N2 purge) Load->Seal Equilibrate Step 4: Thermal Equilibration (Hold 5 mins @ Target Temp) Seal->Equilibrate ShearRamp Step 5: Shear Rate Ramp (1 to 100 1/s) Equilibrate->ShearRamp ShearRamp->Equilibrate Hysteresis Check (If thixotropy suspected) Analysis Step 6: Data Analysis (Check for Newtonian plateau) ShearRamp->Analysis

Figure 1: Validated workflow for rheological characterization of hygroscopic polyols.

Critical Steps for Data Integrity:
  • Moisture Control (Step 3): HT is hygroscopic. Absorption of atmospheric water will drastically reduce viscosity (plasticization effect). Always use a solvent trap or inert gas purge during measurement.

  • Shear Heating: At high viscosities (>1000 cP), high shear rates can generate internal heat. Limit shear rates to <100

    
     or verify the Newtonian plateau (viscosity independent of shear rate) to ensure the temperature remains constant.
    
  • Gap Zeroing: Zero the gap at the specific test temperature to account for thermal expansion of the geometry.

Applications in Drug Development[6]

Solvent Selection Strategy

This compound offers a unique niche between Glycerol and Propylene Glycol (PG).

  • Vs. Glycerol: Use HT when you need high viscosity but better solubility for lipophilic drugs (steroids) or reduced hygroscopicity (less "tackiness" on skin).

  • Vs. Propylene Glycol: Use HT when you need a thickening agent that PG cannot provide (PG viscosity is ~42 cP @ 25°C, much lower than HT).

Decision Tree for Excipient Selection

SolventSelection Start Formulation Requirement Viscosity High Viscosity Needed? Start->Viscosity Solubility Active Solubility? Viscosity->Solubility Yes (>1000 cP) Result_PG Select Propylene Glycol (Low Visc, Co-solvent) Viscosity->Result_PG No (<100 cP) Hygro Moisture Sensitive? Solubility->Hygro Hydrophilic / Polar Result_HT Select this compound (High Visc, Lipophilic) Solubility->Result_HT Lipophilic / Steroid Hygro->Result_HT Yes (Need lower hygro) Result_Gly Select Glycerol (High Visc, Hydrophilic) Hygro->Result_Gly No (Standard)

Figure 2: Strategic selection framework for polyol excipients in semi-solid formulations.

Processing Implications[2]
  • Injectables: Due to the steep viscosity drop, heating HT to 40–45°C during compounding can reduce viscosity to <500 cP, significantly easing filtration and mixing processes without degrading thermally stable APIs.

  • Topicals: The high viscosity at 20°C contributes to the "rich" feel of creams. However, the rapid drop at skin temperature (32°C) aids in spreadability and absorption.

References

  • Sigma-Aldrich. (n.d.).[6] this compound Product Specification & Technical Bulletin AL-128. Retrieved from

  • National Institute of Standards and Technology (NIST). (2012).[7] this compound Thermophysical Properties. NIST/TRC Web Thermo Tables (WTT). Retrieved from [8]

  • PubChem. (2025).[9] this compound Compound Summary (CID 7823).[2][9] National Center for Biotechnology Information. Retrieved from [2]

  • Smyth, H. F., Jr., et al. (1969). Experimental toxicity and metabolism of this compound. Toxicology and Applied Pharmacology, 15(2), 282-286.
  • Chemeo. (2025). This compound Chemical & Physical Properties. Retrieved from [3]

Sources

1,2,6-hexanetriol molecular weight and refractive index

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Application Logic for Drug Development

Executive Summary

1,2,6-Hexanetriol (1,2,6-HT; CAS: 106-69-4) is a trivalent aliphatic alcohol utilized as a high-stability humectant, solvent, and viscosity modifier in pharmaceutical and cosmetic formulations.[1][2][3] Unlike its structural analogs glycerol and propylene glycol, 1,2,6-HT offers a unique balance of lipophilicity and hygroscopicity, making it a critical excipient for stabilizing steroid creams and modulating the release kinetics of topical drugs.

This technical guide provides a rigorous analysis of its two defining physicochemical parameters: Molecular Weight (MW) and Refractive Index (RI) . It details their thermodynamic implications, analytical validation protocols, and critical roles in Quality Control (QC) and formulation science.

Physicochemical Core Profile

The following data represents the gold-standard values for high-purity (>96%) 1,2,6-HT.

ParameterValue / RangeUnitConditionsCriticality
Molecular Weight 134.17 g/mol TheoreticalOsmolality calculations; Colligative properties.
Refractive Index (

)
1.476 – 1.478 Dimensionless@ 20°C, 589 nmPurity assessment; Concentration monitoring.
Density 1.109g/mL@ 25°CVolumetric dosing.[4][5]
Boiling Point 178°C@ 5 mmHgThermal stability limits.[4][6]
Flash Point 195°CClosed CupSafety/Handling.[4]
Hygroscopicity Moderate-Relative to GlycerolMoisture uptake affects RI linearity.

Technical Note: 1,2,6-HT is approximately half as hygroscopic as glycerol.[2] This reduced water affinity preserves the Refractive Index stability over time in open-air processing, a distinct advantage in manufacturing environments.

Thermodynamic & Optical Implications
3.1 Molecular Weight: The Colligative Driver

The molecular weight of 134.17 g/mol is not merely a stoichiometric constant; it is the determinant of the molecule's colligative influence in solution.

  • Osmolality: In parenteral or ophthalmic formulations, 1,2,6-HT contributes to tonicity. The theoretical osmolarity (

    
    ) can be estimated via:
    
    
    
    
    (Where
    
    
    is the osmotic coefficient, typically ~1.0 for dilute non-electrolytes).
  • Vapor Pressure Depression: Its higher MW compared to Propylene Glycol (76.09 g/mol ) results in lower volatility, ensuring longer retention on the skin surface for topical applications.

3.2 Refractive Index: The Purity Sentinel

Refractive Index is the primary rapid-screening metric for 1,2,6-HT purity.

  • Impurity Detection: Synthesis byproducts (e.g., hexanediols or tetrahydropyrans) possess lower RIs (~1.44–1.46). A value below 1.476 at 20°C often indicates solvent contamination or water absorption.

  • Temperature Dependence: RI is inversely proportional to temperature. For 1,2,6-HT, the correction factor (

    
    ) is approximately -0.00045 /°C .
    
    • Equation:

      
      
      
Analytical Methodologies
Protocol A: Precision Refractometry (QC Release)

Objective: Validate lot purity and moisture content. Equipment: Digital Abbé Refractometer (Resolution: 0.0001 nD).

  • Calibration: Zero the instrument using HPLC-grade water (

    
    ).
    
  • Sample Prep: Equilibrate 1,2,6-HT sample to 20°C ± 0.1°C using a Peltier-controlled water bath. Crucial: Eliminate air bubbles, which are common due to high viscosity (2630 cP).

  • Measurement: Apply 0.3 mL to the prism. Allow 60 seconds for thermal equilibrium.

  • Validation:

    • Pass:

      
      [4][6]
      
    • Fail:

      
       (Check water content via Karl Fischer); 
      
      
      
      (Check for polymerization/oxidation).
Protocol B: Molecular Weight Confirmation (R&D)

Objective: Confirm monomeric state and absence of oligomers. Technique: Gel Permeation Chromatography (GPC) or LC-MS.

  • Column: PLgel 5µm MIXED-C (or equivalent for low MW polyols).

  • Mobile Phase: THF (Tetrahydrofuran) at 1.0 mL/min.

  • Detector: Refractive Index Detector (RID).

  • Standard: Polyethylene Glycol (PEG) standards.

  • Analysis: 1,2,6-HT should elute as a single sharp peak. Shouldering indicates dimerization (ether formation).

Synthesis & Impurity Logic

The synthesis route dictates the impurity profile, which directly impacts the Refractive Index.

SynthesisFlow Acrolein Acrolein Dimer (Starting Material) Hydrolysis Acid Hydrolysis (Ring Opening) Acrolein->Hydrolysis Aldehyde 2-Hydroxyadipaldehyde (Intermediate) Hydrolysis->Aldehyde Hydrogenation Catalytic Hydrogenation (Raney Ni / H2) Aldehyde->Hydrogenation Crude Crude 1,2,6-HT (Contains Water/Alcohols) Hydrogenation->Crude Distillation Vacuum Distillation (Purification) Crude->Distillation Removes Low RI Volatiles FinalProd Pure this compound (RI: 1.476-1.478) Distillation->FinalProd QC1 QC: RI Check Distillation->QC1

Figure 1: Industrial synthesis pathway showing the purification stage where Refractive Index serves as the critical quality gate.

Application Logic: Formulation Decision Matrix

Why choose 1,2,6-HT over Glycerol? The decision rests on the interplay between MW-driven viscosity and RI-indicated purity.

FormulationLogic Start Formulation Requirement Viscosity High Viscosity Needed? Start->Viscosity Hygro Hygroscopicity Limit? Viscosity->Hygro Yes Glycerol Select Glycerol (MW: 92.09, RI: 1.473) Viscosity->Glycerol No (Use PG) Solubility Solubility of Active? Hygro->Solubility Moderate (Prevent Caking) Hygro->Glycerol High (Max Moisture) HT Select this compound (MW: 134.17, RI: 1.476) Solubility->HT Non-Polar/Steroid Solubility->Glycerol Highly Polar

Figure 2: Decision matrix for selecting 1,2,6-HT based on physicochemical properties relative to standard polyols.

Key Takeaway: 1,2,6-HT is the superior choice when the formulation requires a "bridge" solvent—one that is water-miscible yet possesses a high enough Carbon-to-Hydroxyl ratio (MW 134.17) to solubilize more lipophilic actives (e.g., corticosteroids) that precipitate in pure glycerol.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7823, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook (2024). this compound Thermochemical Data. SRD 69.[7] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Hexane-1,2,6-triol.[8] Retrieved from [Link](Note: Generalized landing page for dossier search).

Sources

Methodological & Application

Application Notes and Protocols: 1,2,6-Hexanetriol as a Crosslinker in Polyurethane Elastomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1,2,6-Hexanetriol in Polyurethane Networks

Polyurethane (PU) elastomers are a versatile class of polymers, renowned for their tunable mechanical properties, ranging from soft and flexible to hard and rigid.[1][2] This adaptability stems from their segmented block copolymer structure, consisting of alternating soft and hard segments. The soft segments, typically long-chain polyols, impart flexibility and elastomeric behavior, while the hard segments, formed from diisocyanates and chain extenders, provide structural integrity through physical and chemical crosslinks.[3] The choice of a crosslinking agent is a critical determinant of the final properties of the polyurethane network. This compound, a tri-functional alcohol, offers a unique combination of properties that make it an advantageous crosslinker in the synthesis of specialized polyurethane elastomers.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a crosslinking agent. We will delve into the underlying chemical principles, provide detailed experimental protocols for synthesis and characterization, and discuss the impact of this compound on the material's performance.

Mechanistic Insight: The Crosslinking Action of this compound

This compound (C₆H₁₄O₃) is a viscous, high-boiling point liquid possessing two primary and one secondary hydroxyl (-OH) groups.[6][7] In polyurethane synthesis, these hydroxyl groups react with isocyanate (-NCO) groups to form urethane linkages, the fundamental chemical bond of polyurethanes.[8] The trifunctionality of this compound is the key to its role as a crosslinker. While difunctional polyols (diols) lead to linear polymer chains, the three hydroxyl groups of this compound allow for the formation of a three-dimensional, covalently crosslinked network.[9] This network structure is responsible for enhancing the elastomer's thermal stability, solvent resistance, and mechanical strength.[10][11]

The reaction proceeds via a nucleophilic addition of the hydroxyl group's oxygen to the electrophilic carbon of the isocyanate group. The presence of both primary and secondary hydroxyl groups in this compound introduces a differential reactivity, with primary hydroxyls generally exhibiting higher reactivity towards isocyanates than the sterically hindered secondary hydroxyl group.[12] This can influence the curing kinetics and the final network architecture.

Compared to glycerol, another common triol crosslinker, this compound has a longer and more flexible hydrocarbon backbone.[4] This "more organic" character can lead to improved compatibility with non-polar components and can influence the phase separation between the soft and hard segments of the polyurethane, thereby affecting the final mechanical properties.[4]

Diagram: Urethane Linkage Formation

G isocyanate R-N=C=O Isocyanate urethane R-NH-C(=O)O-R' Urethane Linkage isocyanate->urethane Reaction hexanetriol R'-OH This compound (hydroxyl group) hexanetriol->urethane

Caption: Reaction of an isocyanate with a hydroxyl group from this compound to form a urethane linkage.

Experimental Protocols: Synthesis and Characterization

The following protocols provide a framework for the synthesis and characterization of polyurethane elastomers crosslinked with this compound. These are starting points and may require optimization based on the specific diisocyanate, polyol, and desired final properties.

Materials and Reagents
ReagentSupplierGradeNotes
Polyol (e.g., Polycaprolactone diol, PCL)Sigma-AldrichMn = 2000 g/mol Dried under vacuum at 80-100°C for 24h before use.
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)Sigma-AldrichReagent gradeHandle with care in a well-ventilated fume hood.
This compoundSigma-Aldrich≥98%Dried under vacuum at 60°C for 12h before use.
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)Sigma-AldrichReagent gradeUse a stock solution in a dry solvent for accurate addition.
Solvent (e.g., Anhydrous Tetrahydrofuran, THF)Sigma-AldrichAnhydrousFor solution polymerization method.
Synthesis Protocol: One-Shot Bulk Polymerization

The one-shot method is a straightforward approach where all reactants are mixed simultaneously.[13][14]

Workflow: One-Shot Bulk Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing Drying Dry Polyol & this compound Degassing Degas all reactants Drying->Degassing Mixing Mix Polyol, this compound, & Catalyst Degassing->Mixing Addition Add Diisocyanate under vigorous stirring Mixing->Addition Pouring Pour mixture into preheated mold Addition->Pouring Curing_step Cure in oven at specified temperature and time Pouring->Curing_step Post_curing Post-cure at a lower temperature Curing_step->Post_curing Characterization Characterization Post_curing->Characterization Final Elastomer

Caption: Workflow for the one-shot bulk polymerization of a polyurethane elastomer.

Step-by-Step Procedure:

  • Stoichiometry Calculation: Calculate the required amounts of polyol, diisocyanate, and this compound. The NCO/OH index (molar ratio of isocyanate groups to hydroxyl groups) is a critical parameter. A common starting point is an NCO/OH index of 1.05. The degree of crosslinking can be varied by adjusting the molar ratio of this compound to the diol.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the pre-dried polyol and this compound. Heat the mixture to 80°C under vacuum for 1-2 hours to remove any residual moisture.

  • Mixing: Release the vacuum with dry nitrogen. Add the catalyst (e.g., 0.01-0.05 wt% DBTDL) to the polyol/triol mixture and stir for 15 minutes.

  • Reaction: Rapidly add the pre-heated (to ~50°C) diisocyanate to the mixture under vigorous stirring. Continue stirring for 1-3 minutes until the mixture is homogeneous.

  • Casting and Curing: Pour the resulting viscous liquid into a pre-heated mold (e.g., a Teflon-coated pan). Cure the elastomer in an oven at a temperature between 80°C and 120°C for 2-24 hours.[15] The exact time and temperature will depend on the specific reactants and catalyst concentration.

  • Post-Curing: After the initial curing, it is often beneficial to post-cure the elastomer at a slightly elevated temperature (e.g., 60-70°C) for 24 hours to ensure complete reaction.

Synthesis Protocol: Two-Step Prepolymer Method

The two-step method involves first forming an isocyanate-terminated prepolymer, which is then chain-extended and crosslinked.[16] This method allows for better control over the polymer structure.

Workflow: Two-Step Prepolymer Method

G cluster_prepolymer Prepolymer Synthesis cluster_crosslinking Chain Extension & Crosslinking cluster_curing2 Curing Reactants1 React Polyol with excess Diisocyanate Reaction1 Heat and stir under N2 atmosphere Reactants1->Reaction1 Addition2 Add this compound and Catalyst to Prepolymer Reaction1->Addition2 Mixing2 Mix vigorously Addition2->Mixing2 Pouring2 Pour into preheated mold Mixing2->Pouring2 Curing_step2 Cure in oven Pouring2->Curing_step2 Post_curing2 Post-cure Curing_step2->Post_curing2 Characterization2 Characterization2 Post_curing2->Characterization2 Final Elastomer

Caption: Workflow for the two-step prepolymer synthesis of a polyurethane elastomer.

Step-by-Step Procedure:

  • Prepolymer Synthesis: In a reactor, react the dried polyol with an excess of diisocyanate (NCO/OH ratio typically between 2:1 and 4:1) at 80-90°C under a nitrogen atmosphere with stirring. Monitor the reaction by titrating the -NCO content until it reaches the theoretical value.

  • Chain Extension and Crosslinking: Cool the prepolymer to 60-70°C. In a separate vessel, prepare a mixture of the this compound and catalyst.

  • Mixing and Casting: Add the this compound/catalyst mixture to the prepolymer and mix vigorously. Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a pre-heated mold and cure as described in the one-shot method.

Characterization Protocols

Thorough characterization is essential to understand the structure-property relationships of the synthesized elastomers.

Table: Key Characterization Techniques

TechniqueParameter MeasuredTypical Observations
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groupsDisappearance of the -NCO peak (~2270 cm⁻¹) and the -OH broad peak (~3300-3500 cm⁻¹), and the appearance of the N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700-1730 cm⁻¹) of the urethane linkage confirms successful polymerization.[8][17][18]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm)An increase in the glass transition temperature of the soft segment with increasing this compound content indicates a higher degree of crosslinking and phase mixing.[10][19][20][21]
Thermogravimetric Analysis (TGA) Thermal stabilityThe onset of degradation temperature provides information on the thermal stability of the elastomer. Higher crosslink density generally leads to improved thermal stability.[13]
Tensile Testing Tensile strength, elongation at break, Young's modulusIncreasing the concentration of this compound is expected to increase the tensile strength and Young's modulus, while potentially decreasing the elongation at break, due to the increased crosslink density.[11][22]
Swelling Studies Crosslink densityThe degree of swelling in a suitable solvent is inversely proportional to the crosslink density.

Impact of this compound on Elastomer Properties

The incorporation of this compound as a crosslinker has a profound impact on the final properties of the polyurethane elastomer.

  • Mechanical Properties: As the concentration of this compound increases, the crosslink density of the polymer network rises. This leads to an increase in hardness, tensile strength, and modulus, while the elongation at break typically decreases.[11] This allows for the fine-tuning of the mechanical response of the material for specific applications.

  • Thermal Properties: A higher degree of crosslinking restricts the mobility of the polymer chains, resulting in an increase in the glass transition temperature (Tg).[10][19] The thermal stability of the elastomer is also generally enhanced with increased crosslinking, as more energy is required to break down the covalently bonded network.

  • Biocompatibility and Biodegradability: For applications in the biomedical field, the choice of crosslinker is critical.[1][23] this compound is a non-toxic compound.[4] The resulting polyurethanes can be designed to be biodegradable, with the rate of degradation influenced by the crosslink density. This is particularly relevant for applications such as tissue engineering scaffolds and drug delivery systems.[24]

Concluding Remarks for the Researcher

This compound serves as a highly effective and versatile crosslinking agent in the formulation of polyurethane elastomers. Its trifunctionality allows for the creation of robust, covalently crosslinked networks, leading to enhanced mechanical and thermal properties. The longer, flexible backbone of this compound compared to other triols like glycerol provides an additional parameter for tuning the morphology and performance of the final material. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of these materials. Researchers are encouraged to explore the effects of varying the concentration of this compound, the NCO/OH index, and the nature of the diisocyanate and polyol to tailor the properties of polyurethane elastomers for a wide range of advanced applications, from industrial coatings and adhesives to sophisticated biomedical devices.

References

  • This compound (1,2,6-trihydroxyhexane) - Sigma-Aldrich. 4

  • Process for the preparation of cross-linked polyurethanes. Google Patents.

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. Journal of Applied Polymer Science.

  • Effect of crosslinking on properties of polyurethane elastomers. ResearchGate.

  • Highly transparent polyurethane thermosets with tunable properties and enzymatic degradability derived from polyols originating from hemicellulosic sugars. RSC Publishing.

  • Synthesis of polycarbonate urethane elastomers and effects of the chemical structures on their thermal, mechanical and biocompatibility properties. PMC.

  • Synthesis and Characterization of Polyurethane Elastomers. ResearchGate.

  • Synthesis and Properties of Polyurethane Elastomers with Trehalose Units. Open Journal of Organic Polymer Materials.

  • Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex -. Natural Sciences Publishing.

  • Process for the preparation of polymerizable polyurethane elastomers. Google Patents.

  • 1, 2, 6-hexanetriol. Google Patents.

  • This compound. PubChem.

  • Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Exposure to γ-Irradiation. ResearchGate.

  • Can I prepare an elastomer polyurethane with a trifunctional polyol instead of a difunctional polyol? ResearchGate.

  • Process for producing polyurethane elastomer by mixing a hardener composition with an isocyanate composition. Google Patents.

  • Time-Based FT-IR Analysis of Curing of Polyurethanes. Thermo Fisher Scientific.

  • Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes. Biblioteka Nauki.

  • This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST.

  • This compound. NIST WebBook.

  • The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. PMC.

  • This compound. Wikipedia.

  • Polyurethanes and Their Biomedical Applications. PubMed.

  • Polyurethane Properties & Urethane Technical Data. PSI Urethanes.

  • Polyurethanes in Biomedical Applications.

  • This compound. Cheméo.

  • Detailed analysis of curing reactions of polyurethane resins using the Rheonaut technology for simultaneous rheometry and FTIR. Thermo Fisher Scientific.

  • Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. MDPI.

  • Properties and Phase Structure of Polycaprolactone-Based Segmented Polyurethanes with Varying Hard and Soft Segments. Macromolecular Chemistry and Physics.

  • Differential scanning calorimetry (DSC) measurements of polyurethane. ResearchGate.

  • This compound. Richman Chemical Inc.

  • A comparative analysis of glycerol versus other polyols in polyurethane synthesis and diverse applications. BDMAEE.

  • FT-IR Study of Poly(ether)urethanes. National Technical Reports Library - NTIS.

  • Chemical Properties of this compound (CAS 106-69-4). Cheméo.

  • The effect of glycerin on the properties of polyurethanes based on PAPI... ResearchGate.

  • Biomedical applications of polyurethane materials and coatings. SciSpace.

  • Relationships between Polyurethane Elastomer Structure and Ageing Properties: Part 3. DTIC.

  • Kinetic and Thermodynamic Studies of the Formation of a Polyurethane Based on 1,6-hexamethylene Diisocyanate and Poly(carbonate-co-ester)diol. ResearchGate.

  • CROSS-LINKING WITH POLYURETHANES. Werner.

  • The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes.

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Application Note: Selective Synthesis of 1,6-Hexanediol via 1,2,6-Hexanetriol Reduction

[1]

Executive Summary

This application note details the protocol for the selective hydrodeoxygenation (HDO) of 1,2,6-hexanetriol (1,2,6-HTO) to 1,6-hexanediol (1,6-HDO). 1,6-HDO is a critical monomer for polyesters and polyurethanes, increasingly sourced from biomass-derived 5-hydroxymethylfurfural (HMF).

The core challenge in this synthesis is regioselectivity : removing the secondary hydroxyl group at the C2 position while preserving the primary hydroxyl groups at C1 and C6. This guide presents two validated catalytic protocols—a high-performance Rh-Re system and a robust Pt-W system—along with mechanistic insights to ensure reproducibility and scalability.

Mechanistic Insight & Reaction Pathway[1][2]

The Challenge of Regioselectivity

The reduction of 1,2,6-HTO involves the cleavage of a C-O bond. Thermodynamics and kinetics favor the removal of the secondary hydroxyl group (C2-OH) over the primary ones due to the stability of the secondary carbocation/transition state. However, preventing over-reduction (to 1-hexanol or hexane) or cyclization (to tetrahydropyrans) requires a bifunctional catalyst that couples acidic activation sites (for C-O cleavage) with metallic hydrogenation sites .

Reaction Pathway Diagram

The following diagram illustrates the stepwise transformation from the biomass precursor (HMF) to the target 1,6-HDO.

ReactionPathwaycluster_legendKey TransformationHMFHMF(5-Hydroxymethylfurfural)DHMTHFDHMTHF(2,5-Bis(hydroxymethyl)tetrahydrofuran)HMF->DHMTHFHydrogenation(Pd/C)HTO1,2,6-HTO(this compound)DHMTHF->HTORing Opening(Acid/H2O)HDO1,6-HDO(1,6-Hexanediol)HTO->HDOSelective HDO(Rh-ReOx or Pt-WOx)Side1Side Product:1,5-HexanediolHTO->Side1IsomerizationSide2Side Product:THP-MethanolHTO->Side2Cyclization

Figure 1: Reaction pathway from HMF to 1,6-Hexanediol. The critical step covered in this protocol is 1,2,6-HTO → 1,6-HDO.

Experimental Protocols

Protocol A: Rh-ReOx/SiO2 (High Selectivity System)

Best for: High yield applications requiring >90% selectivity. Mechanism: ReOx species act as acid sites activating the C2-OH bond; Rh dissociates H2 for immediate reduction.

3.1 Catalyst Preparation[1]
  • Support Preparation: Use amorphous SiO2 (Surface Area > 200 m²/g). Calcined at 500°C for 4h.

  • Rh Impregnation: Dissolve RhCl3·3H2O in deionized water. Add SiO2 support (target 4 wt% Rh). Stir at room temperature for 4h. Evaporate water at 80°C. Dry at 110°C for 12h.

  • Re Impregnation: Impregnate the dried Rh/SiO2 with aqueous HReO4 (perrhenic acid) solution (target Rh:Re molar ratio 1:0.5 to 1:1).

  • Activation: Dry at 110°C overnight. Calcine in air at 500°C for 3h. Crucial Step: Reduce in situ or ex situ under H2 flow at 200-300°C for 1h before reaction.

3.2 Reaction Workflow
  • Reactor: 50 mL Stainless Steel Autoclave (e.g., Parr Instrument).

  • Solvent: Water (Green chemistry standard).

  • Substrate: this compound (5 wt% solution).

  • Conditions:

    • Temperature: 120°C

    • H2 Pressure: 80 bar (High pressure is essential to suppress cyclization).

    • Time: 4–6 hours.

Protocol B: Pt-WOx/TiO2 (Robust Oxide System)

Best for: Stability and resistance to poisoning. Mechanism: Hydrogen spillover from Pt reduces WOx, creating Brønsted acid sites (H+WOx) that dehydrate the secondary alcohol.

3.3 Catalyst Preparation
  • Support: Anatase TiO2 (Rutile is less effective).[2]

  • W Impregnation: Dissolve Ammonium Metatungstate in water. Impregnate TiO2 (target 5-10 wt% W). Dry and calcine at 450°C for 4h.

  • Pt Impregnation: Impregnate WOx/TiO2 with H2PtCl6 solution (target 2-4 wt% Pt).

  • Reduction: Reduce at 300°C - 400°C in H2 flow for 2h.

3.4 Reaction Workflow
  • Reactor: High-pressure batch reactor.

  • Solvent: Water or 1,4-Dioxane/Water mixture.

  • Conditions:

    • Temperature: 140°C - 160°C (Requires slightly higher T than Rh-Re).

    • H2 Pressure: 40-60 bar.

    • Time: 12-24 hours.

Analytical Methods & Validation

Quantification: Use Gas Chromatography (GC) with an FID detector and a polar column (e.g., DB-WAX or CP-Sil 5 CB) to separate diols and triols.

Self-Validating The Protocol:

  • Check 1 (Conversion): If 1,2,6-HTO conversion is <20%, check H2 pressure and catalyst reduction temperature. Incomplete reduction of Re/W species leads to low activity.

  • Check 2 (Selectivity): If 1,5-hexanediol or tetrahydropyran derivatives appear, the acidity is too high or H2 pressure is too low. Lower the reaction temperature or increase H2 pressure.

Data Summary Table:

ParameterRh-ReOx/SiO2 (Protocol A)Pt-WOx/TiO2 (Protocol B)
Active Species Rh metal + ReOx acid sitesPt metal + H-WOx sites
Typical Loading 4% Rh, 2% Re4% Pt, 10% W
Temperature 120°C140°C - 160°C
Pressure 80 bar H240 - 60 bar H2
Solvent WaterWater / Dioxane
Yield (Typical) > 80%60 - 70%
Cost High (Rh/Re)Moderate (Pt/W)

Experimental Workflow Diagram

WorkflowPrepCatalyst Preparation(Impregnation & Calcination)ReductionActivation/Reduction(H2 Flow, 200-400°C)Prep->ReductionLoadingReactor Loading(Substrate + Solvent + Cat)Reduction->Loading Anaerobic Transfer(Optional)ReactionHigh Pressure Reaction(120-160°C, 40-80 bar H2)Loading->ReactionWorkupWorkup(Filtration & Solvent Removal)Reaction->WorkupAnalysisGC-FID Analysis(Quantify 1,6-HDO)Workup->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis and analysis of 1,6-HDO.

References

  • Tomishige, K., et al. (2012). From 5-Hydroxymethylfurfural (HMF) to Polymer Precursors: Catalyst Screening Studies on the Conversion of this compound to 1,6-hexanediol. Top Catal. Link

  • Dumesic, J. A., et al. (2018). Catalytic Production of Hexane-1,2,5,6-tetrol from Bio-renewable Levoglucosanol in Water: Effect of Metal and Acid Sites. Green Chemistry. Link

  • Zhang, T., et al. (2015). Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2+Ir-ReOx/SiO2 in a fixed-bed reactor. Green Chemistry. Link

  • Li, Y., et al. (2022). Hydrogenolysis of glycerol over TiO2-supported Pt-WOx catalysts: Effects of the TiO2 crystal phase and WOx loading. Frontiers in Chemistry. Link

  • Du, Z., et al. (2020). Hydrogenolysis of Glycerol on the ZrO2-TiO2 Supported Pt-WOx Catalyst. MDPI, Catalysts.[3][4][5] Link

Application Notes and Protocols: 1,2,6-Hexanetriol as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PVC-HT-2602

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 1,2,6-Hexanetriol as a plasticizer for polyvinyl chloride (PVC). We will explore the fundamental chemical and physical properties of this compound, elucidate its mechanism of action in plasticizing PVC, and provide detailed protocols for formulation, processing, and performance evaluation. This guide emphasizes the unique advantages conferred by the trihydric structure of this compound, including its potential for enhanced compatibility and performance, particularly at low temperatures.

Introduction: The Role of Plasticizers in PVC and the Case for this compound

Polyvinyl chloride, in its unadulterated state, is a rigid and brittle polymer, limiting its utility in applications requiring flexibility.[1] Plasticizers are essential additives that are incorporated into PVC to increase its flexibility, workability, and overall performance.[2] They function by embedding themselves between the long polymer chains of PVC, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg).[2]

The selection of a plasticizer is a critical decision in PVC formulation, directly impacting the final properties of the material, such as tensile strength, elongation, hardness, and thermal stability. While phthalate esters like di(2-ethylhexyl) phthalate (DEHP) have historically dominated the market, there is a continuous drive for alternative plasticizers with improved performance profiles and enhanced safety.

This compound, a trihydric alcohol, presents a compelling alternative. Its molecular structure, featuring three hydroxyl (-OH) groups, offers unique opportunities for interaction with the polar PVC matrix.[3] This guide will delve into the specifics of how this structure translates into tangible performance benefits.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is fundamental to its effective application.

PropertyValueSource
Chemical Formula C₆H₁₄O₃[4]
Molecular Weight 134.17 g/mol [4]
Appearance Clear, odorless, viscous liquid[3]
Boiling Point 178 °C @ 5 mmHg[3]
Solubility Miscible with water and polar organic solvents[3]
Synonyms 1,2,6-Trihydroxyhexane[4]

Mechanism of Plasticization: The Role of Hydrogen Bonding

The efficacy of a plasticizer is intrinsically linked to its compatibility with the polymer matrix. For PVC, which is a polar polymer due to the presence of chlorine atoms, plasticizers with polar functionalities exhibit better compatibility.

The three hydroxyl groups on the this compound molecule are the key to its plasticizing mechanism. These groups can form hydrogen bonds with the chlorine atoms on the PVC chains. This interaction helps to effectively shield the PVC chains from each other, reducing the strong dipole-dipole interactions that contribute to the rigidity of unplasticized PVC.

Caption: Molecular interaction of this compound with PVC chains.

This hydrogen bonding contributes to a more stable and homogenous dispersion of the plasticizer within the PVC matrix, which can lead to improved long-term performance and reduced plasticizer migration.

Performance Characteristics and Comparative Data

Below is a table summarizing typical performance data for common plasticizers to provide a baseline for evaluation. It is anticipated that this compound would offer a competitive profile, especially in low-temperature applications.

PropertyPVC (Unplasticized)PVC + DEHP (40 phr)PVC + DOTP (40 phr)PVC + this compound (40 phr) - Expected
Tensile Strength (MPa) ~50~25~27Competitive
Elongation at Break (%) <10~350~330High
Shore A Hardness >100~85~88Competitive
Low-Temperature Flexibility (°C) >0~ -20~ -25Excellent

Note: phr = parts per hundred resin. The values for this compound are expected based on its chemical structure and qualitative descriptions in available literature. Experimental verification is required.

Experimental Protocols

The following protocols provide a framework for the formulation, processing, and evaluation of PVC plasticized with this compound.

Formulation and Compounding

A typical starting formulation for a flexible PVC compound is provided below. The concentration of this compound can be varied to achieve the desired flexibility.

Componentphr (parts per hundred resin)
PVC Resin (K-value 65-70)100
This compound30 - 60
Heat Stabilizer (e.g., Ca/Zn stearate)2 - 4
Lubricant (e.g., stearic acid)0.5 - 1.5
Filler (e.g., Calcium Carbonate)0 - 50

Protocol:

  • Pre-mixing: Accurately weigh all components. In a high-speed mixer, blend the PVC resin and this compound until a homogenous dry blend is achieved.

  • Addition of Solids: Add the heat stabilizer, lubricant, and filler to the mixer and continue blending until all components are uniformly dispersed.

  • Melt Compounding: Process the dry blend using a two-roll mill or a twin-screw extruder.

    • Two-Roll Mill: Set the roll temperature to 160-175°C. Add the dry blend to the mill and work the material until a uniform sheet is formed.

    • Twin-Screw Extruder: Use a temperature profile appropriate for flexible PVC, typically ranging from 150°C to 180°C from the feed zone to the die.

Compounding_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_processing Processing weigh Weigh Components premix High-Speed Mixer: PVC + this compound weigh->premix add_solids Add Stabilizer, Lubricant, Filler premix->add_solids compound Melt Compounding (Two-Roll Mill or Extruder) add_solids->compound sheet Homogenous Sheet/ Pellets compound->sheet caption PVC compounding workflow

Caption: Workflow for compounding PVC with this compound.

Sample Preparation for Testing
  • Compression Molding: Cut the compounded PVC sheet into appropriate sizes. Place the pieces in a mold and press at 170-185°C for 5-10 minutes under a pressure of 10-15 MPa.

  • Cooling: Cool the mold under pressure to room temperature.

  • Specimen Cutting: Die-cut the molded sheets into standard shapes for various mechanical tests as per ASTM standards.

Performance Evaluation Protocols

The following ASTM standards are recommended for a comprehensive evaluation of the plasticized PVC.

TestASTM StandardDescription
Tensile Properties ASTM D638Measures tensile strength, elongation at break, and modulus of elasticity.
Hardness (Durometer) ASTM D2240Determines the Shore A hardness of the material.
Tear Resistance ASTM D624Evaluates the resistance of the material to tearing.
Low-Temperature Brittleness ASTM D746Determines the temperature at which the material becomes brittle.
Plasticizer Migration ASTM D1203Measures the loss of plasticizer from the PVC compound.
Thermal Stability ASTM D2115Evaluates the stability of the PVC compound at elevated temperatures.

Analytical Characterization Techniques

A suite of analytical techniques can be employed to characterize the plasticized PVC and understand the interaction between this compound and the polymer matrix.

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the presence of this compound and to study the potential hydrogen bonding interactions through shifts in the hydroxyl and carbonyl (if applicable) stretching frequencies.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the plasticized PVC, which is a direct measure of the plasticizer's efficiency.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and determine the onset of degradation.

  • Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan delta, as a function of temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to quantify the amount of plasticizer that migrates or is extracted from the PVC.

Conclusion and Future Outlook

This compound presents a promising option as a plasticizer for PVC, with its unique trihydric structure offering the potential for strong interactions with the polymer matrix. This can translate to excellent compatibility, and potentially superior performance, particularly in demanding applications requiring low-temperature flexibility. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to explore and optimize the use of this compound in their PVC formulations. Further research focusing on direct, quantitative comparisons with industry-standard plasticizers will be invaluable in fully elucidating the performance advantages of this versatile polyol.

References

  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Retrieved February 13, 2026, from [Link]

  • Absorbents Online. (n.d.). PVC Chemical Compatibility Guide. Retrieved February 13, 2026, from [Link]

  • Elgharbawy, A. S. (2022). Poly Vinyl Chloride Additives and Applications-A Review. Journal of Risk Analysis and Crisis Response, 12(3), 143-151.
  • BASTONE. (2026, February 6). How Much Plasticizer to Add to PVC? Dosage Guidelines. Retrieved February 13, 2026, from [Link]

  • Polymerupdate Academy. (2024, May 29). Principles of soft PVC formulations. Retrieved February 13, 2026, from [Link]

  • Redalyc. (n.d.). Effect of di(2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Retrieved February 13, 2026, from [Link]

  • MDPI. (2019, July 23). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Retrieved February 13, 2026, from [Link]

  • eScholarship@McGill. (n.d.). Properties of 40 phr blends of PVC and different plasticizers. Retrieved February 13, 2026, from [Link]

  • PMC. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. Retrieved February 13, 2026, from [Link]

  • BASTONE. (2026, February 10). Plasticizer Quality Control: Testing and Specifications. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 13, 2026, from [Link]

  • The Good Scents Company. (n.d.). 1,2,6-hexane triol, 106-69-4. Retrieved February 13, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 106-69-4). Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US20180105673A1 - Plasticizers which improve compatibility in pvc formulations.
  • Journal of Risk Analysis and Crisis Response. (2022). Poly Vinyl Chloride Additives and Applications - A Review. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2024, July 15). Synthesized the cold-resistant plasticizer epoxidized 1,6-hexanediol oleate and effects on the properties of polyvinyl chloride. Retrieved February 13, 2026, from [Link]

  • PMC. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved February 13, 2026, from [Link]

  • Scribd. (n.d.). Formulations of Selected PVC Compounds. Retrieved February 13, 2026, from [Link]

Sources

Harnessing 1,2,6-Hexanetriol in the Synthesis of Advanced Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Abstract

The pursuit of advanced biomaterials for drug delivery, tissue engineering, and sustainable plastics has intensified the focus on biodegradable polymers with tunable properties. 1,2,6-Hexanetriol, a trifunctional alcohol, emerges as a critical building block in this field. Its unique structure, featuring two primary and one secondary hydroxyl group, allows for the rational design of non-linear polymer architectures such as branched, hyperbranched, and cross-linked networks.[1] These complex structures offer superior control over physicochemical properties—including degradation kinetics, mechanical strength, and drug-release profiles—compared to their linear counterparts. This guide provides an in-depth exploration of this compound's application in biodegradable polymer synthesis, presenting the scientific rationale, detailed experimental protocols for enzymatic polycondensation and ring-opening polymerization (ROP), and key characterization data.

Scientific Rationale: The Architectural Advantage of a Trifunctional Monomer

In biodegradable polymer design, architecture is paramount. The majority of conventional biodegradable polyesters, such as Poly(lactic acid) (PLA) or Poly(ε-caprolactone) (PCL), are linear chains synthesized from difunctional monomers. While immensely useful, this linear topology imposes limits on property modulation.

The incorporation of a trifunctional monomer like this compound fundamentally alters the synthetic paradigm. It acts as a branching or cross-linking point, enabling the creation of three-dimensional polymer networks.[2][3] This structural evolution from a simple line to a complex network has profound implications:

  • Controlled Degradation: Increased cross-link density can significantly slow the rate of hydrolytic or enzymatic degradation, a critical feature for designing long-term implantable devices or controlled-release drug depots.[4][5]

  • Enhanced Mechanical Properties: Cross-linked polymers generally exhibit higher tensile strength and modulus, transitioning from soft, flexible materials to more rigid structures suitable for load-bearing applications.

  • Modulated Drug Release: The three-dimensional network of a cross-linked polymer can physically entrap therapeutic agents, with release kinetics governed by a combination of polymer degradation and drug diffusion through the matrix. This offers a more sophisticated mechanism for tuning release profiles.

  • Tailored Physical Form: this compound has been instrumental in creating polymers with unique physical forms, such as ointment-like polyorthoesters for ophthalmic drug delivery and shape memory polymer foams.[1][6]

Compared to glycerol, the simplest triol, this compound offers higher thermal stability and lower hygroscopicity, making it more robust for certain polymerization conditions and storage.[1]

Figure 1: Conceptual diagram illustrating how trifunctional monomers like this compound enable the synthesis of branched and cross-linked polymer architectures, moving beyond simple linear chains.

Application Protocol I: Synthesis of Branched Polyesters via Enzymatic Polycondensation

Enzymatic polymerization is a cornerstone of green polymer chemistry, offering high selectivity under mild reaction conditions, thereby minimizing by-product formation and eliminating the need for toxic metal catalysts.[7][8] Lipases, particularly immobilized Candida antarctica Lipase B (CALB, sold as Novozym® 435), are highly effective for polyester synthesis. A key advantage in this context is the enzyme's general preference for catalyzing reactions with primary alcohols over secondary ones.[9] This selectivity can be leveraged to control the degree of branching when this compound is used as a comonomer.

This protocol describes the synthesis of a branched biodegradable polyester, Poly(octamethylene sebacate-co-1,2,6-hexanetriol), where the degree of branching is controlled by the molar ratio of the diol (1,8-octanediol) to the triol (this compound).

Experimental Workflow

Figure 2: Workflow for the enzymatic synthesis of a branched polyester using this compound.

Step-by-Step Protocol
  • Reagent Preparation & Drying:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and a Dean-Stark trap, add sebacic acid (10 mmol), 1,8-octanediol (e.g., 9.5 mmol), and this compound (e.g., 0.5 mmol).

    • Causality: The molar ratio of diol to triol is the primary variable controlling the density of branch points in the final polymer.

    • Add toluene to the flask (approx. 50 mL). Heat the mixture to 120°C with stirring for 2 hours to azeotropically remove any residual water, which can interfere with the polymerization equilibrium.

    • After 2 hours, remove the toluene under reduced pressure.

  • Enzymatic Polymerization:

    • Cool the flask to 90°C and switch to an inert atmosphere (Nitrogen or Argon).

    • Add diphenyl ether (20 mL) as a high-boiling, non-reactive solvent.

    • Add immobilized lipase (Novozym® 435) at a concentration of 10% (w/w) relative to the total monomer weight.

    • Causality: Immobilized enzymes are easily recovered and reused. 90°C is a compromise between achieving a high reaction rate and maintaining long-term enzyme stability.

    • Reduce the pressure to ~400 mbar. Stir the reaction mixture at 90°C for 24-48 hours. The reduced pressure helps to remove the water by-product, driving the condensation reaction towards the formation of high molecular weight polymer.[9]

  • Polymer Isolation and Purification:

    • After the reaction period, cool the mixture to room temperature and dissolve it in a minimal amount of chloroform (~20 mL).

    • Filter the solution to recover the immobilized enzyme for potential reuse.

    • Slowly pour the chloroform solution into a beaker of cold methanol (~200 mL) with vigorous stirring. The polyester will precipitate as a white solid.

    • Causality: The polymer is soluble in chloroform but insoluble in methanol, allowing for efficient separation from unreacted monomers and the solvent.

    • Collect the polymer by filtration. For higher purity, re-dissolve the polymer in chloroform and re-precipitate in methanol.

    • Dry the final product in a vacuum oven at 40°C for 48 hours to remove all residual solvent.

Expected Data & Characterization

Varying the concentration of this compound allows for precise tuning of the polymer's properties.

This compound (mol %) Mn ( g/mol ) via GPC PDI (Mw/Mn) Tg (°C) via DSC Swelling Index (%) in Chloroform
0~15,000~1.8~ -55N/A (Soluble)
2~18,000~2.2~ -52~1500
5Gel Formation>3.0~ -48~800
10Insoluble GelN/A~ -45~450

Table 1: Representative data showing the effect of this compound concentration on the properties of enzymatically synthesized Poly(octamethylene sebacate). As triol content increases, the polymer transitions from a linear, soluble material to a cross-linked, swelling gel.

Application Protocol II: Synthesis of 3-Arm Star Polymers via Ring-Opening Polymerization (ROP)

This compound is an excellent trifunctional initiator for the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA).[10] Each of its three hydroxyl groups can initiate the growth of a polymer chain, resulting in a well-defined, three-arm star architecture. The length of each arm, and therefore the total molecular weight, is directly controlled by the molar ratio of the monomer to the initiator.

This protocol details the synthesis of a 3-arm star Poly(ε-caprolactone) using this compound as the initiator and Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst.

ROP Mechanism

ROP_Mechanism I This compound (Initiator) IC Active Initiator Complex I->IC C Sn(Oct)₂ (Catalyst) C->IC M ε-Caprolactone (Monomer) P1 Ring-Opening & Insertion IC->P1 M->P1 P2 Growing PCL Arm 1 P1->P2 P3 Growing PCL Arm 2 P1->P3 P4 Growing PCL Arm 3 P1->P4 S 3-Arm Star PCL

Figure 3: Simplified mechanism for the synthesis of a 3-arm star polymer via ROP, initiated from this compound.

Step-by-Step Protocol
  • Reactor Setup and Reagent Preparation:

    • Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add purified ε-caprolactone (e.g., 10 g, 87.6 mmol).

    • Prepare a stock solution of the initiator: dissolve a precise amount of this compound in anhydrous toluene (e.g., 134.17 mg in 10 mL for a 0.1 M solution).

    • Prepare a stock solution of the catalyst: dissolve a precise amount of Sn(Oct)₂ in anhydrous toluene (e.g., 405.1 mg in 10 mL for a 0.1 M solution).

    • Causality: ROP catalysts are highly sensitive to moisture, which can cause uncontrolled side reactions and lead to polymers with broad molecular weight distributions. An inert atmosphere and anhydrous solvents are critical for control.[11]

  • Polymerization Reaction:

    • Calculate the required volume of initiator solution to achieve the target molecular weight. For a target degree of polymerization (DP) of 100 per arm (total Mn ≈ 34,350 g/mol ), the monomer-to-initiator ratio ([M]/[I]) should be 300.

    • Add the calculated volume of the this compound solution to the flask containing the monomer via a gas-tight syringe.

    • Add the catalyst solution. A typical monomer-to-catalyst ratio ([M]/[C]) is between 5,000:1 and 20,000:1.

    • Place the sealed flask in a preheated oil bath at 130°C and stir for 4-6 hours.

  • Polymer Isolation:

    • Cool the reaction to room temperature. The polymer will likely be a viscous solid.

    • Dissolve the polymer in a minimal amount of dichloromethane (DCM).

    • Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol.

    • Collect the white, fibrous polymer by filtration and dry in a vacuum oven at room temperature until a constant weight is achieved.

Expected Data & Characterization

The molecular weight of star polymers synthesized by ROP can be precisely controlled.

Target [M]/[I] Ratio Theoretical Mn ( g/mol ) Experimental Mn ( g/mol ) via GPC PDI (Mw/Mn) Tm (°C) via DSC
150 (50/arm)17,250~16,500< 1.20~58
300 (100/arm)34,350~32,800< 1.25~60
600 (200/arm)68,570~65,100< 1.30~61

Table 2: Representative data illustrating the controlled synthesis of 3-arm star PCL. The experimental molecular weight closely matches the theoretical value, and the polydispersity index (PDI) is low, indicating a well-controlled polymerization.

Conclusion

This compound is a versatile and powerful monomer for advancing the field of biodegradable polymers. Its trifunctional nature provides a direct route to creating complex, non-linear architectures that offer enhanced control over the material properties essential for sophisticated applications in medicine and sustainable materials. The protocols detailed herein for enzymatic polycondensation and ring-opening polymerization provide robust and reproducible methods for synthesizing branched and star-shaped polymers, respectively. The ability to source key precursors like this compound from renewable feedstocks further positions these materials as leading candidates for the next generation of biocompatible and environmentally benign polymers.[12]

References

  • Wikipedia. This compound. [Link]

  • Hasan, S. M., et al. (2020). Shape Memory Polymer Foams Synthesized Using Glycerol and Hexanetriol for Enhanced Degradation Resistance. Polymers, 12(10). (Note: This is mentioned in a peer-reviewed paper list on a product page[6], full text would be needed for a direct link).

  • Google Patents.
  • Jiang, Y., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 8(7), 243. [Link]

  • Lv, M., et al. (2025). Selective ring-opening of furanic molecules into this compound over PtCo bimetallic clusters in aqueous solution. Applied Catalysis B: Environmental, 374, 125405. [Link]

  • Richman Chemical Inc. This compound. [Link]

  • Taresco, V., et al. (2014). Novozym 435-catalysed synthesis of poly(glycerol adipate) and its derivatives: a comprehensive study. Green Chemistry, 16(4), 1833-1845. (Note: This is an example of enzymatic polymerization with a triol, cited in[8]).

  • Google Patents.
  • Kumar, A., et al. (2011). Properties of Biodegradable Polymers and Degradation for Sustainable Development. International Journal of Chemical Engineering and Applications, 2(3), 164-167. [Link]

  • Dagorne, S. Biodegradable Polymers: Synthesis, Properties and Current Challenges. Institut de Chimie de Strasbourg. [Link]

  • Ates, B., et al. (2020). Properties and Applications of Biodegradable Polymers. Journal of Macromolecular Science, Part C: Polymer Reviews, 60(1), 1-33. [Link]

  • Uyama, H., & Kobayashi, S. (2002). Chemical syntheses of biodegradable polymers. Journal of Polymer Science Part A: Polymer Chemistry, 40(6), 655-666. [Link]

  • Knani, D., et al. (1993). Enzymatic Polyesterification in Organic Media. Enzyme-Catalyzed Synthesis of Linear Polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 31(5), 1221-1232. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in 1,2,6-Hexanetriol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation (Pt-WOx, Rh-ReOx, Ru-based systems) Context: Hydrolytic Hydrogenolysis of HMF/THFDM to 1,2,6-Hexanetriol (1,2,6-HT)

Diagnostic Matrix: Rapid Symptom Analysis

Before disassembling your reactor, match your observation to the likely failure mode using the matrix below.

ObservationPrimary SymptomProbable CauseMechanism
Gradual Activity Loss Conversion drops 5-10% per cycle; Selectivity remains stable.Sintering Agglomeration of Noble Metal (Pt/Rh) nanoparticles, reducing metal-support interfacial area.
Sudden Activity Crash Conversion drops >30% in one run; Catalyst mass decreases.Leaching Solubilization of promoter species (W, Re) or active metal into the aqueous phase.
Pressure Build-up Reactor over-pressure; dark/black viscous residue on walls.Fouling/Coking Polymerization of HMF/intermediates (humins) blocking pore mouths.
Selectivity Shift High conversion, but product shifts to 1,6-hexanediol or alkanes.Over-Hydrogenolysis Loss of acid sites or change in metal oxidation state (e.g., W⁶⁺

W⁴⁺).[1]

Troubleshooting Guides (Q&A Modules)

Module A: The Stability Crisis (Sintering vs. Leaching)

Target System: Pt-WO


/TiO

or Rh-ReOx/SiO

Q: My Pt-WO


/TiO

catalyst showed excellent yield (40-60%) for the first two runs, but activity plummeted by the third cycle. Is this reversible?

A: Likely no . You are experiencing the "Interfacial Collapse." In the synthesis of 1,2,6-HT from tetrahydrofuran-2,5-dimethanol (THFDM), the active site is not just the platinum; it is the perimeter interface between Pt nanoparticles and the WO


 domains. The WO

provides the necessary Brønsted acidity via hydrogen spillover to open the THF ring.
  • The Mechanism: Under hydrothermal conditions (120–160°C in water), Pt nanoparticles are prone to Ostwald Ripening (sintering). Research shows Pt particle size can grow from ~1.9 nm to >3.0 nm within 50 hours.[2] This agglomeration drastically reduces the Pt-WO

    
     perimeter length, effectively "disconnecting" the acid sites from the hydrogenation sites.
    
  • The Fix:

    • Switch Support Phase: If using Rutile TiO

      
      , switch to Anatase TiO
      
      
      
      . Anatase stabilizes W species better, maintaining dispersion.
    • Lower Temperature: Operate below 140°C if possible; sintering rates are exponential with temperature.

    • Check Leaching: Analyze your post-reaction solution (ICP-MS). If you find Tungsten (W), you have a leaching problem, not just sintering.

Q: I am using a Rh-ReO


 catalyst. The liquid product is turning slightly yellow, and conversion is dropping. What is happening? 

A: You are witnessing Rhenium Leaching . ReO


 is highly effective for C-O bond hydrogenolysis but is notoriously unstable in hot liquid water. The yellow tint often indicates dissolved Rhenium species. Unlike sintering, this physically removes the active promoter from the solid.
  • Corrective Action:

    • Solvent Modification: Pure water exacerbates leaching. Switch to a water/alcohol mixture (e.g., 50% 1-propanol) to reduce the solubility of Re oxides.

    • Pre-reduction: Ensure the catalyst is reduced at high temperature (300-400°C) ex-situ to anchor Re species more strongly to the support before introducing the liquid feed.

Module B: The "Sticky" Problem (Coking & Humins)

Target System: Direct HMF Hydrogenolysis

Q: I am feeding 5-HMF directly. After the reaction, the catalyst is covered in a black film, and TGA shows 15% mass loss. Is this coke?

A: Yes, these are Humins . Direct hydrogenolysis of HMF is high-risk because HMF is thermally unstable. Before it can be hydrogenated to the stable intermediate THFDM, HMF polymerizes with itself or ring-opening intermediates to form insoluble humins.

  • The Mechanism: HMF possesses both an aldehyde and alcohol group on a furan ring.[3] On acidic supports (required for ring opening), HMF undergoes aldol condensation. These polymers coat the catalyst surface, blocking pore access (Pore Mouth Plugging).

  • The Protocol:

    • Two-Stage Reaction (Recommended): Do not feed HMF directly into high-temperature hydrogenolysis conditions.

      • Stage 1: Hydrogenate HMF

        
         THFDM over a mild catalyst (e.g., Raney Ni or Ru/C) at low Temp (60-80°C).
        
      • Stage 2: Filter and feed the THFDM into the high-Temp (120°C+) ring-opening reactor with your Pt-WO

        
         or Rh-Re catalyst.
        
    • Solvent Wash: If you must run one-pot, wash the spent catalyst with Acetone or DMSO (not just water) to solubilize organic deposits before regeneration.

Mechanistic Visualization

Diagram 1: Deactivation Pathways in 1,2,6-HT Synthesis

This diagram illustrates the two competing deactivation modes: Physical loss of sites (Sintering/Leaching) vs. Chemical blockage (Humins).

Deactivation_Mechanisms cluster_Sintering Pathway A: Structural Degradation cluster_Fouling Pathway B: Feedstock Fouling Catalyst Fresh Catalyst (Pt-WOx or Rh-Re) Reaction Reaction Condition (120-160°C, Aqueous) Catalyst->Reaction Sintering Metal Sintering (Pt Agglomeration) Reaction->Sintering Thermal Aging Leaching Promoter Leaching (Loss of W/Re into Water) Reaction->Leaching Hydrolysis Site_Loss Loss of Interfacial Acid Sites Sintering->Site_Loss Leaching->Site_Loss Deactivated Deactivated Catalyst (Low Yield) Site_Loss->Deactivated HMF_Feed HMF Feedstock Polymerization Humin Formation (Acid-catalyzed) HMF_Feed->Polymerization Side Reaction Blockage Pore Mouth Plugging Polymerization->Blockage Blockage->Deactivated

Caption: Dual-pathway deactivation showing structural degradation (sintering/leaching) versus chemical fouling (humin formation).

Diagram 2: Troubleshooting Decision Tree

Use this workflow to determine the root cause of your specific failure.

Troubleshooting_Workflow Start Start: Catalyst Activity Drop Check_Feed Is Feed HMF or THFDM? Start->Check_Feed HMF_Branch Feed: HMF Check_Feed->HMF_Branch THFDM_Branch Feed: THFDM Check_Feed->THFDM_Branch Visual_Check Visual Check: Black/Sticky Catalyst? HMF_Branch->Visual_Check TGA_Test Run TGA: Mass Loss > 10%? Visual_Check->TGA_Test Yes Result_Coking Diagnosis: COKING/HUMINS Action: Optimize Pre-hydrogenation TGA_Test->Result_Coking Yes ICP_Test Run ICP-MS on Liquid: Metal Detected? THFDM_Branch->ICP_Test Result_Leaching Diagnosis: LEACHING Action: Change Solvent/Support ICP_Test->Result_Leaching Yes (W/Re found) TEM_Test Run TEM/CO-Chemisorption: Particle Size Increased? ICP_Test->TEM_Test No Result_Sintering Diagnosis: SINTERING Action: Lower Temp / Stabilize Support TEM_Test->Result_Sintering Yes

Caption: Step-by-step diagnostic logic to isolate coking, leaching, or sintering based on feedstock and characterization data.

Validated Experimental Protocols

Protocol A: Spent Catalyst Characterization (The "Autopsy")

Do not simply reuse the catalyst. Perform this check after Run 3.

  • Isolation: Filter catalyst immediately while hot (to prevent re-adsorption of organics).

  • Washing:

    • Wash 3x with Deionized Water (remove sugars).

    • Wash 3x with Acetone (remove oligomers/humins).

    • Note: If the filtrate is colored after acetone wash, Coking is present.

  • Leaching Check (ICP-MS):

    • Take the aqueous reaction filtrate (before washing).

    • Digest and analyze for W, Re, Pt, or Rh.

    • Threshold: >5 ppm W or Re indicates severe instability.

  • Sintering Check (TEM):

    • Resuspend dried catalyst in ethanol; sonicate.

    • Grid and image.[4] Count >200 particles.

    • Pass/Fail: If mean diameter increases by >50% (e.g., 2nm

      
       3nm), sintering is the primary failure mode.
      
Protocol B: Catalyst Regeneration (Calcination)

Only effective for Coking. Will worsen Sintering.

  • Drying: Dry spent catalyst at 100°C overnight.

  • Ramp: Heat at 2°C/min to 350°C in Air.

  • Hold: Hold for 3 hours.

  • Reduction (Critical): You must re-reduce the catalyst (H

    
     flow, 300°C, 2h) before reuse to restore the metallic state of Pt/Rh.
    

References

  • Catalytic C-O bond hydrogenolysis of tetrahydrofuran-dimethanol over metal supported WOx/TiO2 catalysts. Source: U.S. Department of Energy (OSTI) Context: Establishes the Pt-WOx interface mechanism and W leaching issues. URL:[Link]

  • Understanding the deactivation behavior of Pt/WO3/Al2O3 catalyst in the glycerol hydrogenolysis reaction. Source: ResearchGate Context: Provides quantitative data on Pt sintering (1.9 to 3.1 nm) and loss of Brønsted acid sites. URL:[Link]

  • Hydrogenolysis of glycerol over TiO2-supported Pt-WOx catalysts: Effects of the TiO2 crystal phase. Source: Frontiers in Chemistry Context: Validates the superiority of Anatase TiO2 over Rutile for stability.[5] URL:[Link]

  • One-step hydrogenolysis of 5-hydroxymethylfurfural to this compound using a Pt@MIL-53-derived Pt@Al2O3 catalyst. Source: Royal Society of Chemistry (Sustainable Energy & Fuels) Context: Discusses the HMF

    
     THFDM 
    
    
    
    1,2,6-HT pathway and intermediate stability. URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1,2,6-Hexanetriol Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,2,6-hexanetriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing reaction temperature to maximize the yield and purity of this compound. This document moves beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions during your experiments.

I. Understanding the Critical Role of Temperature in this compound Synthesis

The synthesis of this compound, a versatile polyol with applications ranging from pharmaceuticals to polymers, can be approached through several synthetic routes.[1] The reaction temperature is a critical parameter in each of these pathways, directly influencing reaction kinetics, catalyst activity, and the selectivity towards the desired product over side reactions. An improperly controlled temperature can lead to a significant reduction in yield, the formation of difficult-to-remove impurities, and in some cases, catalyst deactivation.

This guide will focus on the two most prevalent synthesis routes:

  • From the Biomass-Derived Platform Chemical, 5-Hydroxymethylfurfural (HMF): A sustainable and increasingly popular route involving the hydrogenation and hydrogenolysis of HMF.

  • From Acrolein Dimer: A traditional industrial method that proceeds via the hydrogenation of 2-hydroxyadipaldehyde.[1]

II. Troubleshooting Guide: Synthesis from 5-Hydroxymethylfurfural (HMF)

The conversion of HMF to this compound is a multi-step process that typically involves the initial hydrogenation of the aldehyde group in HMF to form 2,5-dihydroxymethylfuran (2,5-DHF), followed by the hydrogenation of the furan ring to 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM), and finally, the ring-opening hydrogenolysis to yield this compound.[2] Temperature control is paramount for maximizing the yield of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is very low, and I am isolating significant amounts of 2,5-dihydroxymethylfuran (2,5-DHF) and 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM). What is the likely cause?

A1: A low yield of this compound with a high recovery of the intermediates 2,5-DHF and THFDM strongly suggests that your reaction temperature is too low. The ring-opening of the furan moiety is a temperature-dependent step.[2][3]

  • Causality: At temperatures around 100°C, the catalytic system is active enough for the hydrogenation of the aldehyde group and the furan ring, but the energy barrier for the subsequent ring-opening hydrogenolysis is not efficiently overcome. One study using a Ni-Co-Al mixed oxide catalyst showed that at 100°C, the primary products were 2,5-DHF (54.2%) and THFDM (34.4%), with negligible formation of this compound.[2]

  • Troubleshooting Action: Gradually increase the reaction temperature. The optimal temperature for the ring-opening of HMF to this compound has been identified as 120°C in certain catalytic systems.[2]

Q2: I have increased the temperature, but now my this compound yield is decreasing, and I am observing the formation of unknown byproducts. What is happening?

A2: Exceeding the optimal reaction temperature can lead to a decrease in this compound yield due to the promotion of undesirable side reactions and potential thermal degradation.

  • Causality: At temperatures above the optimum, such as 140°C to 160°C, the rate of side reactions can surpass the rate of this compound formation.[2][3] These side reactions can include further hydrogenolysis of this compound to other diols or smaller molecules, as well as polymerization or coke formation on the catalyst surface.[2] A study demonstrated a significant drop in this compound yield from 41.9% to 20.1% when the temperature was increased from 140°C to 160°C.[2]

  • Troubleshooting Action: Reduce the reaction temperature to the optimal range, typically around 120°C. If you have already pushed the temperature higher, consider running a new reaction at the recommended temperature with fresh catalyst, as high temperatures may have led to irreversible catalyst deactivation.

Q3: How do I experimentally determine the optimal temperature for my specific setup?

A3: A systematic approach to optimizing the reaction temperature is crucial. The following protocol outlines a method for determining the optimal temperature for your specific catalyst and reactor configuration.

Experimental Protocol: Temperature Optimization for HMF to this compound Conversion

Objective: To determine the reaction temperature that provides the highest yield of this compound from HMF.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Chosen solvent (e.g., methanol, water)

  • Hydrogenation catalyst (e.g., Ni-Co-Al mixed oxide, Pt-based catalyst)

  • High-pressure batch reactor equipped with temperature and pressure controls, and a stirring mechanism

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)) for product quantification

Procedure:

  • Reactor Setup:

    • Charge the reactor with HMF, solvent, and the catalyst.

    • Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen to the desired pressure (e.g., 4 MPa).

  • Temperature Screening:

    • Set the reactor to the initial test temperature (e.g., 100°C) and begin stirring.

    • Run a series of reactions at different temperatures (e.g., 100°C, 110°C, 120°C, 130°C, 140°C), keeping all other parameters (reaction time, pressure, catalyst loading, substrate concentration) constant.

  • Sample Analysis:

    • At the end of each reaction, cool the reactor to room temperature and carefully vent the hydrogen.

    • Take a sample of the reaction mixture, filter to remove the catalyst, and analyze by GC-MS or HPLC to determine the conversion of HMF and the yield of this compound and major byproducts (2,5-DHF, THFDM).

  • Data Analysis:

    • Plot the yield of this compound as a function of temperature. The optimal temperature will correspond to the peak of this curve.

Temperature (°C)HMF Conversion (%)This compound Yield (%)2,5-DHF Yield (%)THFDM Yield (%)
100>95LowHighHigh
120100HighLowLow
140100ModerateVery LowModerate
160100LowVery LowModerate

Note: The values in the table are illustrative and will vary depending on the specific catalyst and reaction conditions.

Visualizing the Reaction Pathway and Temperature Effects

HMF_to_126HT HMF 5-Hydroxymethylfurfural (HMF) DHF 2,5-Dihydroxymethylfuran (2,5-DHF) HMF->DHF Hydrogenation THFDM 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM) DHF->THFDM Ring Hydrogenation HT This compound DHF->HT Ring Opening (Optimal T: ~120°C) THFDM->HT Ring Opening Byproducts Byproducts (e.g., other diols, polymers) HT->Byproducts Degradation (High T: >140°C)

Caption: Reaction pathway from HMF to this compound and the influence of temperature.

III. Troubleshooting Guide: Synthesis from Acrolein Dimer

The synthesis of this compound from acrolein dimer involves the acid-catalyzed hydrolysis of the dimer to 2-hydroxyadipaldehyde, followed by catalytic hydrogenation to the desired triol.[1] A common catalyst for this hydrogenation is Raney nickel, with a typical reaction temperature of around 140°C.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q4: My hydrogenation of 2-hydroxyadipaldehyde is slow, resulting in low conversion to this compound. Should I increase the temperature?

A4: While increasing the temperature can increase the rate of a hydrogenation reaction, it must be done cautiously.[4]

  • Causality: The rate of catalytic hydrogenation is generally accelerated by an increase in temperature. However, with a sensitive substrate like an aldehyde, excessively high temperatures can lead to side reactions.

  • Troubleshooting Action: Before increasing the temperature, ensure that other parameters are optimal. Check the activity of your Raney nickel catalyst, as it can be poisoned by impurities. Also, verify that the hydrogen pressure and agitation are sufficient to overcome any mass transfer limitations. If these factors are optimized, a modest increase in temperature (e.g., to 145-150°C) can be attempted, with careful monitoring of the product distribution.

Q5: I am observing the formation of a colored product and a decrease in the selectivity towards this compound at higher temperatures. What are the likely side reactions?

A5: At elevated temperatures, the hydrogenation of aldehydes can be accompanied by several side reactions that reduce the yield and purity of the desired alcohol.

  • Causality: High temperatures can promote the thermal decomposition of 2-hydroxyadipaldehyde. Additionally, side reactions such as decarbonylation (loss of a carbonyl group) or aldol condensation reactions between aldehyde molecules can occur, leading to a complex mixture of byproducts and potentially colored impurities.

  • Troubleshooting Action: If you observe the formation of colored impurities or a drop in selectivity at higher temperatures, it is a clear indication that the temperature is too high. It is recommended to operate at the lower end of the effective temperature range (e.g., 135-140°C) to favor the desired hydrogenation pathway.

Visualizing the Troubleshooting Workflow for Acrolein Dimer Route

Acrolein_Troubleshooting Start Low this compound Yield Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Confirm H2 Pressure and Agitation Check_Catalyst->Check_Conditions Temp_Too_Low Temperature Too Low? Check_Conditions->Temp_Too_Low Increase_Temp Increase Temperature Cautiously (e.g., to 145°C) Temp_Too_Low->Increase_Temp Yes Byproducts Byproduct Formation/Coloration? Temp_Too_Low->Byproducts No Monitor_Purity Monitor Product Purity Increase_Temp->Monitor_Purity Success Optimal Yield Achieved Monitor_Purity->Success Temp_Too_High Temperature Too High? Decrease_Temp Decrease Temperature (to 135-140°C) Temp_Too_High->Decrease_Temp Yes Decrease_Temp->Success Byproducts->Temp_Too_High Yes Byproducts->Success No

Caption: Troubleshooting workflow for optimizing temperature in the acrolein dimer route.

IV. Concluding Remarks

Optimizing the reaction temperature is a critical step in maximizing the yield and purity of this compound. For the synthesis from HMF, a clear optimal temperature window around 120°C exists, with well-documented consequences of deviation. In the more traditional acrolein dimer route, maintaining a controlled temperature around 140°C is key to avoiding side reactions. By understanding the chemical principles behind these temperature effects and employing a systematic approach to optimization, researchers can significantly improve the efficiency and success of their this compound synthesis.

V. References

  • Yao, S., et al. (2013). One-Step Conversion of Biomass-Derived 5-Hydroxymethylfurfural to this compound Over Ni–Co–Al Mixed Oxide Catalysts Under Mild Conditions. ACS Sustainable Chemistry & Engineering, 1(7), 772-778. [Link]

  • Yao, S., et al. (2016). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers in Chemistry, 4, 33. [Link]

  • Li, H., et al. (2022). Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. ChemSusChem, 15(14), e202200503. [Link]

  • Wang, T., et al. (2020). Hydrogenation of heptaldehyde to heptyl alcohol. Journal of the American Oil Chemists' Society. [Link]

  • Wu, K. C., et al. (2021). One-step hydrogenolysis of 5-hydroxymethylfurfural to this compound using a Pt@MIL-53-derived Pt@Al2O3 catalyst and NaBH4 in aqueous media. Sustainable Energy & Fuels, 5(15), 3886-3894. [Link]

  • Li, X., et al. (2021). Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeOx/AC Catalysts. Catalysts, 11(11), 1369. [Link]

  • Buntara, T., et al. (2012). From 5-Hydroxymethylfurfural (HMF) to Polymer Precursors: Catalyst Screening Studies on the Conversion of this compound to 1,6-hexanediol. Topics in Catalysis, 55, 1373–1383. [Link]

  • Qin, H-L., et al. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 22, 5686-5692. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Vinchurkar, A. N., et al. (2025). Hydrogenation reactions using Raney-type nickel catalysts. Journal of the Indian Chemical Society. [Link]

  • Buntara, T., et al. (2012). From 5Hydroxymethylfurfural (HMF) to Polymer Precursors: Catalyst Screening Studies on the Conversion of this compound to 1,6-hexanediol. ResearchGate. [Link]

  • Qin, H-L., et al. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. ResearchGate. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • NIST/TRC. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. [Link]

  • Hidayat, F., et al. (2022). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. World Journal of Advanced Research and Reviews, 15(3), 448-454. [Link]

  • Zhang, Y., et al. (2018). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Catalysts, 8(10), 453. [Link]

  • Abid, H. (n.d.). Hydrogenation for Chemists. Scribd. [Link]

  • Li, Z., et al. (2022). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Catalysts, 12(1), 83. [Link]

  • Wang, F., et al. (2025). Hydrogenation reactions at different roasting temperatures. ResearchGate. [Link]

  • LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]

Sources

overcoming steric hindrance in 1,2,6-hexanetriol esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Reactivity Profile

Welcome to the Advanced Application Support Center. 1,2,6-hexanetriol (1,2,6-HT) represents a unique challenge in esterification due to its hybrid structure: it possesses two primary hydroxyl groups (C1, C6) and one secondary hydroxyl group (C2).

The Core Challenge: Steric Asymmetry

  • C6 Position (Primary, Unhindered): This is the "kinetic" hydroxyl. It reacts rapidly and is spatially isolated from the rest of the functional core.

  • C1 Position (Primary, Hindered): While primary, its reactivity is modulated by the adjacent C2 hydroxyl/ester group.

  • C2 Position (Secondary, Sterically Hindered): This is the thermodynamic bottleneck. The proximity to the C1-substituent creates significant steric clash, often stalling the reaction at the diester stage during bulk esterification.

Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Yield (Overcoming the C2 Barrier)

Q: My reaction stalls at ~65% conversion. NMR shows the C1 and C6 positions are esterified, but C2 remains unreacted. How do I force the tri-ester?

A: This is the classic "Secondary Hydroxyl Stalling" effect. The activation energy required to esterify the C2 position is significantly higher due to the steric bulk of the adjacent C1 ester.

  • Root Cause: Standard Fischer esterification conditions (e.g., H₂SO₄, 100°C) often reach equilibrium before the C2 position reacts, or the reverse hydrolysis competes effectively.

  • Correction: Switch to a Dean-Stark Azeotropic Distillation system if you are using carboxylic acids. You must physically remove water to drive the equilibrium (Le Chatelier’s principle).

  • Advanced Protocol: If using acid anhydrides, add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP acts as an acyl-transfer agent, forming a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric hindrance of the C2 alcohol than the anhydride itself.

Q: I am seeing significant oligomerization/gumming. Is the triol polymerizing?

A: Yes, 1,2,6-HT is a polyol and can undergo etherification (self-polymerization) under harsh acidic conditions at high temperatures (>140°C), especially with mineral acids like sulfuric acid.

  • Correction: Switch to p-Toluenesulfonic acid (p-TsOH) or Methanesulfonic acid (MSA) . These are "softer" acids than H₂SO₄ and less prone to causing dehydration/etherification side reactions.

  • Process Control: Limit temperature to 110-120°C and use an inert atmosphere (Nitrogen/Argon) to prevent oxidative crosslinking.

Category 2: Regioselectivity (Targeting Specific Isomers)

Q: We only want to esterify the primary alcohols (C1, C6) for a drug linker project. Chemical protection is too messy. Is there a direct route?

A: Chemical catalysis rarely offers high selectivity between C1 and C6 vs C2. You should switch to Biocatalysis .

  • Solution: Use Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).

  • Mechanism: The active site of CALB is a deep, narrow hydrophobic crevice. The primary alcohols of 1,2,6-HT fit easily, but the secondary C2 alcohol is sterically excluded.

  • Result: You will achieve >98% selectivity for the 1,6-diester or 6-monoester depending on stoichiometry, leaving C2 free.

Category 3: Purification & Workup

Q: The viscosity of the reaction mixture is unmanageable, leading to hot spots and charring.

A: 1,2,6-HT is highly viscous due to extensive hydrogen bonding. As esterification proceeds, viscosity drops, but the initial phase is critical.

  • Correction: Do not run neat (solvent-free) reactions unless necessary. Use Toluene or Xylene as a solvent. These solvents serve a dual purpose: they reduce viscosity to ensure uniform heat transfer and act as the entrainer for azeotropic water removal.

Experimental Protocols

Protocol A: High-Yield Triester Synthesis (Chemical Forcing)

Target: Complete esterification of C1, C2, and C6.

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (3.5 - 4.0 equiv)

  • Catalyst: p-TsOH (1-3 mol%)

  • Solvent: Toluene (0.5 M concentration relative to triol)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Charging: Add 1,2,6-HT, carboxylic acid, p-TsOH, and toluene.

  • Reflux: Heat to vigorous reflux (~115-120°C). Ensure toluene is condensing and returning from the trap.

  • Monitoring: Monitor water collection in the trap. The reaction is complete only when water evolution ceases completely (typically 6-12 hours).

    • Note: If reaction stalls, add 0.5 equiv of acid anhydride to scavenge residual water and drive C2 completion.

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove excess acid) and brine. Dry organic layer over MgSO₄.

  • Purification: Vacuum distillation or column chromatography (if high MW acid used).

Protocol B: Regioselective 1,6-Diester Synthesis (Enzymatic)

Target: Selective esterification of primary OH only.[1]

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid or Vinyl Ester (2.2 equiv)

  • Catalyst: Immobilized CALB (Novozym 435, 10-20 wt% relative to substrate)

  • Solvent: t-Butanol or solvent-free (if liquid acid used)

Workflow:

  • Setup: Use an orbital shaker or overhead stirrer (avoid magnetic bars which grind the enzyme beads).

  • Reaction: Incubate at 40-60°C . Do not exceed 60°C to preserve enzyme activity.

  • Pressure: If using free acid, apply mild vacuum (50-100 mbar) to remove water. If using vinyl esters, no vacuum is needed (byproduct is acetaldehyde).

  • Termination: Filter off the enzyme beads (can be recycled).

  • Purification: The filtrate contains predominantly 1,6-diester.

Data Summary: Catalyst Performance

Catalyst SystemPrimary Selectivity (C1/C6)C2 Conversion PotentialRisk of Side ReactionsRecommended For
H₂SO₄ (Sulfuric Acid) LowHighHigh (Etherification/Charring)Low-value industrial bulk esters
p-TsOH (Tosic Acid) LowHighModerateStandard lab-scale triester synthesis
CALB (Lipase) Very High (>99%) NegligibleVery LowRegioselective drug conjugates
DMAP + Anhydride LowVery High LowSterically bulky esters (e.g., t-butyl)
Zn(OTf)₂ (Lewis Acid) ModerateModerateLowAcid-sensitive substrates

Visualizations

Figure 1: Steric Hindrance & Reactivity Map

Caption: Reactivity hierarchy of this compound hydroxyl groups. C6 is kinetically favored; C2 is thermodynamically hindered.

ReactivityMap Triol This compound C6 C6-OH (Primary, Isolated) Reactivity: HIGH Triol->C6 Fastest (Kinetic Control) C1 C1-OH (Primary, Adjacent to C2) Reactivity: MEDIUM Triol->C1 Intermediate C2 C2-OH (Secondary, Hindered) Reactivity: LOW Triol->C2 Slowest (Steric Block) C1->C2 Steric Clash from C1-Ester

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for selecting the correct esterification protocol based on target outcome.

TroubleshootingTree Start Start: Define Target Product Decision1 Target Substitution? Start->Decision1 FullEster Full Triester (C1, C2, C6) Decision1->FullEster Max Yield Selective Selective (C1, C6 only) Decision1->Selective Regioselectivity AcidSensitive Is substrate acid sensitive? FullEster->AcidSensitive MethodC Method: Enzymatic (CALB) Temp < 60°C Selective->MethodC MethodA Method: Anhydride + DMAP (Steglich Conditions) AcidSensitive->MethodA Yes MethodB Method: p-TsOH + Toluene (Dean-Stark Reflux) AcidSensitive->MethodB No Stall Issue: Reaction Stalls at Diester? MethodB->Stall FixStall Add Anhydride boost or Increase Temp Stall->FixStall Yes

References

  • Selective Enzymatic Esterification: Title: Lipase-catalyzed esterification in water enabled by nanomicelles.[2] Source: Chemical Science (RSC), 2014. URL:[Link]

  • General Polyol Esterification Kinetics: Title: A review of synthesis of esters with aromatic, emulsifying, and lubricant properties by biotransformation using lipases.[3] Source: Biotechnology and Bioengineering, 2022.[3] URL:[Link]

  • Chemical Catalysis for Hindered Esters: Title: Ester synthesis by esterification - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • This compound Properties & Applications: Title: this compound - PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link][4]

Sources

Validation & Comparative

Comparative Toxicology Guide: 1,2,6-Hexanetriol vs. Ethylene Glycol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Gap

In pharmaceutical and industrial formulation, the choice of solvent or humectant often balances physicochemical performance against toxicological risk. Ethylene Glycol (EG) is a high-performance solvent restricted by a severe toxicity profile involving renal failure via calcium oxalate crystallization. 1,2,6-Hexanetriol (1,2,6-HT) emerges as a superior alternative, exhibiting a toxicity profile orders of magnitude lower than EG.

This guide provides an evidence-based comparison, elucidating the metabolic divergence that renders 1,2,6-HT "virtually non-toxic" (LD50 >15 g/kg) compared to the lethal potential of EG.

Physicochemical & Toxicological Comparison

The following table synthesizes key data points to establish the baseline performance and safety metrics.

FeatureEthylene Glycol (EG) This compound (1,2,6-HT) Implication
CAS Number 107-21-1106-69-4Unique Identification
Molecular Structure C₂H₆O₂ (Diol)C₆H₁₄O₃ (Triol)1,2,6-HT is bulkier, less volatile.
Oral LD50 (Rat) ~4,700 mg/kg [1]15,500 – 16,000 mg/kg [2, 3]1,2,6-HT is ~3x less toxic by mass.
Primary Toxicity Acute Renal Failure (Ca-Oxalate)Minimal; mild GI distress at massive dosesEG poses lethal organ damage risks.
Metabolic Fate Oxidized to Oxalic Acid (Lethal)Excreted / Oxidized to Adipic derivatives1,2,6-HT avoids crystal formation.
Viscosity Low (16.1 cP @ 25°C)High (Viscous liquid)1,2,6-HT offers better body/texture.
Hygroscopicity HighModerate (50% of Glycerol)1,2,6-HT is more stable in humid conditions.

Mechanistic Divergence: Why EG Kills and 1,2,6-HT Does Not

The disparity in toxicity is not merely a function of dose but of metabolic activation .

Ethylene Glycol: The Lethal Cascade

EG itself causes only mild intoxication (similar to ethanol). The danger arises when Alcohol Dehydrogenase (ADH) oxidizes it.

  • Glycolaldehyde: Cytotoxic.

  • Glycolic Acid: Causes severe metabolic acidosis.[1]

  • Oxalic Acid: Binds with systemic Calcium to form insoluble Calcium Oxalate crystals . These precipitate in the renal tubules, causing acute tubular necrosis and kidney failure.

This compound: The Safe Pathway

1,2,6-HT lacks the structural capacity to form oxalic acid. Its 6-carbon backbone, upon oxidation, would theoretically yield 6-carbon dicarboxylic acids (e.g., adipic acid precursors), which are water-soluble and metabolically manageable (entering fatty acid oxidation or being excreted). Furthermore, its high polarity facilitates direct renal excretion without bioactivation.

Metabolic Pathway Visualization

The following diagram contrasts the lethal bioactivation of EG with the benign clearance of 1,2,6-HT.

ToxicityPathways cluster_EG Ethylene Glycol (Lethal Pathway) cluster_HT This compound (Safe Pathway) EG Ethylene Glycol (Parent) Glycolaldehyde Glycolaldehyde (Cytotoxic) EG->Glycolaldehyde ADH Enzyme Glycolic Glycolic Acid (Severe Acidosis) Glycolaldehyde->Glycolic ALDH Enzyme Oxalic Oxalic Acid (Nephrotoxic Agent) Glycolic->Oxalic LDH/GAO Crystals Calcium Oxalate Crystals Oxalic->Crystals + Calcium (Ca2+) RenalFailure ACUTE RENAL FAILURE Crystals->RenalFailure Tubular Necrosis HT This compound (Parent) Conjugation Glucuronidation (Phase II) HT->Conjugation Direct Clearance Oxidation Oxidation to Soluble Acids HT->Oxidation Minor Pathway Excretion Urinary Excretion (Non-Toxic) Conjugation->Excretion Oxidation->Excretion

Figure 1: Comparative metabolic fate. Note the critical absence of crystal-forming metabolites in the this compound pathway.

Validated Experimental Protocols

To verify these safety profiles in your specific formulation matrix, the following protocols are recommended. These are designed to be self-validating by including positive controls (EG) that must show toxicity for the assay to be valid.

Protocol A: In Vitro Nephrotoxicity Assessment (HK-2 Cell Line)

Objective: Quantify the differential cytotoxicity on human proximal tubule cells (HK-2), the primary target of EG metabolites.

Reagents:

  • HK-2 Cells (ATCC® CRL-2190™)

  • Test Article: this compound (98%+)[2]

  • Positive Control: Ethylene Glycol (pre-incubated with ADH/Liver S9 fraction to generate metabolites) or Sodium Oxalate (direct metabolite).

  • Assay: MTT or WST-1 Cell Proliferation Reagent.

Workflow:

  • Seeding: Plate HK-2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Expose cells to increasing concentrations (0.1, 1, 10, 50, 100 mM) of 1,2,6-HT.

    • Expose cells to Positive Control (Sodium Oxalate: 0.1 - 5 mM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Validation Criteria:

    • Sodium Oxalate IC50 must be

      
      .
      
    • 1,2,6-HT should show

      
       viability even at high concentrations (
      
      
      
      ).
Protocol B: In Vivo Acute Oral Toxicity (Limit Test)

Objective: Confirm the high safety margin of 1,2,6-HT in a rodent model (OECD 420/423 guidelines adapted).

Workflow:

  • Subjects: Wistar Rats (n=3 per step), fasted overnight.

  • Dosing: Administer 1,2,6-HT via oral gavage.

    • Starting Dose: 2,000 mg/kg (Limit dose).

    • Escalation (if safe): 5,000 mg/kg.

  • Observation: Monitor for 14 days.

    • Immediate (0-4h): Signs of sedation, ataxia (CNS effects).

    • Daily: Weight, fur condition, activity.

  • Necropsy (Critical Step):

    • Harvest Kidneys.

    • Histopathology: Stain with Hematoxylin & Eosin (H&E).

    • Specific Check: Examine renal tubules for birefringent crystals (polarized light).

  • Data Interpretation:

    • EG Group (Historical/Control): Expect tubular necrosis and crystals.

    • 1,2,6-HT Group: Expect normal glomerular and tubular architecture.

Conclusion & Recommendation

This compound is a scientifically superior alternative to Ethylene Glycol for applications requiring a liquid polyol.

  • Safety: The absence of the oxalate metabolic pathway eliminates the risk of acute renal failure.

  • Performance: Higher viscosity and lipophilicity (vs. Glycerol) provide unique solvation properties for steroids and hydrophobic actives.

  • Regulatory: With an LD50 > 15,000 mg/kg, it falls into the "Practically Non-Toxic" category, simplifying handling and labeling requirements.

Recommendation: For drug delivery systems and consumer products, replace Ethylene Glycol with this compound to eliminate nephrotoxic liability while maintaining solvent efficacy.

References

  • National Institute for Occupational Safety and Health (NIOSH). Ethylene Glycol: Systemic Agent. Centers for Disease Control and Prevention. Available at: [Link]

  • Smyth, H. F., et al. (1969).[3] Experimental toxicity and metabolism of this compound.[4][3] Toxicology and Applied Pharmacology, 15(2), 282-286.[3] Available at: [Link]

  • Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of 1,2-Glycols. International Journal of Toxicology. Available at: [Link]

  • National Library of Medicine (PubChem). Compound Summary: this compound (CID 7823). Available at: [Link]

Sources

Structural Control in Polyester Synthesis: 1,6-Hexanediol vs. 1,2,6-Hexanetriol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Topology Switch

For researchers in drug delivery and tissue engineering, the choice between 1,6-Hexanediol (1,6-HD) and 1,2,6-Hexanetriol (1,2,6-HT) is not merely a substitution of monomers; it is a decision between two distinct polymer topologies: Linear Semicrystalline vs. Crosslinked Amorphous .[1]

  • 1,6-Hexanediol acts as a linear chain extender.[1] It yields polyesters with high crystallinity, high melting points (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), and structural rigidity.[2] It is the standard for load-bearing biodegradable scaffolds.[1]
    
  • This compound introduces a "topology switch."[1] Its secondary hydroxyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -OH) at the C2 position acts as a branching point. This disrupts crystallinity, lowers the glass transition temperature (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    ), and allows for the formation of thermoset elastomers (similar to Poly(glycerol sebacate), PGS).

The Bottom Line: Choose 1,6-HD for structural integrity and thermoplastic processing.[1] Choose 1,2,6-HT for soft tissue mechanics, elastomeric behavior, and controlled drug entrapment via mesh-size tuning.[1]

Molecular Architecture & Mechanism

The functional difference lies in the reactivity profile of the hydroxyl groups.

1,6-Hexanediol (Linear Propagation)[1]
  • Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Mechanism: Both hydroxyls are primary (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and chemically equivalent.
    
  • Kinetics: Follows standard step-growth polymerization kinetics (

    
    ).
    
  • Result: Linear chains that pack efficiently into crystalline lamellae.[1]

This compound (Network Formation)[1]
  • Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Mechanism: Contains two primary (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) hydroxyls (C1, C6) and one secondary (
    
    
    
    ) hydroxyl (C2).
  • Reactivity Hierarchy:

    • Phase I (Linear Growth): The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       OH groups react rapidly with dicarboxylic acids (e.g., Sebacic Acid) to form linear oligomers.
      
    • Phase II (Branching/Curing): The sterically hindered ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       OH reacts slower. High temperature and vacuum are required to force this reaction, creating crosslinks between chains (The Gel Point).[3]
      
Visualizing the Topology Switch

ReactionTopology Monomer_HD 1,6-Hexanediol (Difunctional) Linear_Poly Linear Polyester (Semicrystalline) Monomer_HD->Linear_Poly Step-Growth (Linear) Monomer_HT This compound (Trifunctional) Prepolymer Linear Pre-polymer (Pendant OH groups) Monomer_HT->Prepolymer Phase I: 1° OH Reaction Diacid Dicarboxylic Acid (e.g., Sebacic Acid) Diacid->Linear_Poly Diacid->Prepolymer Network Crosslinked Elastomer (Amorphous Network) Prepolymer->Network Phase II: 2° OH Crosslinking (High T, Vacuum)

Figure 1: Reaction pathways showing the divergence between linear propagation (1,6-HD) and network formation (1,2,6-HT).[1]

Comparative Performance Analysis

The following data compares Poly(hexamethylene sebacate) [PHS] (synthesized with 1,6-HD) against Poly(this compound sebacate) [PHS-T] (synthesized with 1,2,6-HT).[1]

Feature1,6-HD Polyester (PHS)1,2,6-HT Polyester (PHS-T)Mechanism of Action
Topology Linear, ThermoplasticBranched/Crosslinked, Thermoset1,2,6-HT disrupts chain packing.[1]
Crystallinity High (>50%)Low to None (Amorphous)Branching points prevent lamellar folding.[1]
Melting Point (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~65 - 75°CN/A (Does not melt, degrades)Crosslinks create an infinite molecular weight network.
Modulus (Stiffness) High (100 - 500 MPa)Low (0.1 - 5.0 MPa)Tunable by crosslink density (curing time).[1]
Elongation at Break Low (<100%)High (>200%)Rubber-like elasticity due to entropic recoil.[1]
Degradation Profile Surface Erosion (Slow)Bulk Erosion (Tunable)Amorphous regions allow faster water infiltration.[1]
Solubility Soluble in CHCl3, DCMInsoluble (swells in solvents)The network structure prevents dissolution.[1]

Key Application Insight:

  • Use 1,6-HD for bone fixation devices or drug delivery implants requiring shape retention over months.[1]

  • Use 1,2,6-HT for soft tissue engineering (cardiac patches, nerve guides) where the material must cyclically deform without permanent deformation.[1]

Unified Experimental Protocol: Melt Polycondensation

This protocol is designed to compare both monomers using a standard Sebacic Acid linker.[1] This is a solvent-free, self-validating system.[1]

Materials:

  • Monomer A: 1,6-Hexanediol (Sigma-Aldrich, >99%)[1]

  • Monomer B: this compound (Sigma-Aldrich, >97%)[1]

  • Linker: Sebacic Acid

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)2) [Optional for biomedical, mandatory for kinetics][1]

Workflow Diagram

SynthesisProtocol Start Stoichiometric Mixing 1:1 Molar Ratio (COOH:OH) Step1 Esterification (Pre-polymerization) 160°C, N2 Flow, 4-6 hours Goal: Oligomers (Mn ~2kDa) Start->Step1 Decision Monomer Selection? Step1->Decision Path_HD Path A: 1,6-Hexanediol Decision->Path_HD Path_HT Path B: this compound Decision->Path_HT Poly_HD Polycondensation 180°C, High Vacuum (<50 mTorr) 6-24 Hours Path_HD->Poly_HD Cure_HT Curing (Crosslinking) 120°C, Vacuum 24-48 Hours (In Mold) Path_HT->Cure_HT Result_HD Semicrystalline Solid (Thermoplastic) Poly_HD->Result_HD Result_HT Elastomeric Network (Thermoset) Cure_HT->Result_HT

Figure 2: Divergent synthesis protocols. Note that 1,2,6-HT requires a "Curing" step in the final mold, whereas 1,6-HD is polymerized in the reactor.[1]

Detailed Methodology
Step 1: Pre-polymerization (Common to Both)[1]
  • Melt: In a 3-neck flask, melt Sebacic Acid at 140°C under Nitrogen (

    
    ) purge.
    
  • Add Monomer: Add equimolar amounts of 1,6-HD or 1,2,6-HT.

    • Note: For 1,2,6-HT, calculate molarity based on functional groups. A 1:1 molar ratio of monomers (not functional groups) is often used to leave the secondary OH free for later crosslinking.

  • Reaction: Increase T to 160°C. Stir at 300 RPM.

  • Validation: Monitor water distillation. The reaction is in equilibrium; removing water drives it forward (Le Chatelier’s principle). Stop when water evolution ceases (approx. 4-6 hours).[1]

Step 2A: 1,6-HD Polycondensation (Linear)[1]
  • Vacuum Ramp: Apply vacuum gradually to prevent bumping.[1] Target <100 mTorr.

  • Temperature: Increase to 180-200°C.

  • Duration: 6-24 hours depending on target molecular weight (

    
    ).
    
  • Termination: Break vacuum with

    
    . Pour melt onto Teflon sheet.
    
Step 2B: 1,2,6-HT Curing (Network)

Critical Difference: You cannot fully polymerize 1,2,6-HT in the flask, or it will gel (solidify) and become impossible to remove.[1]

  • Pouring: Pour the viscous pre-polymer (from Step 1) into a Teflon mold (e.g., dog-bone shape).

  • Vacuum Oven: Place mold in a vacuum oven.

  • Curing: Heat to 120°C at 100 mTorr for 24-48 hours.

  • Mechanism: This step drives the reaction of the sluggish secondary hydroxyls, forming the crosslinks in situ.

Characterization & Self-Validation

How do you verify the synthesis worked?

Sol-Gel Analysis (For 1,2,6-HT)

Since the 1,2,6-HT polymer is a network, it will not dissolve.[1]

  • Protocol: Weigh dry sample (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Immerse in Tetrahydrofuran (THF) for 24h. Dry remaining mass (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    ).
  • Gel Fraction: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Target: >85% indicates successful crosslinking. <70% indicates under-curing.

DSC (Differential Scanning Calorimetry)[1]
  • 1,6-HD: Look for a sharp melting peak (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) around 60-70°C.
    
  • 1,2,6-HT: Look for a glass transition (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) around -20°C to -40°C. Absence of 
    
    
    
    confirms the amorphous, crosslinked structure.

References

  • Melt Polycondensation of Polyester Amides. Chimia, 2024.[1]

    • Context: Protocol standards for melt polycondensation and vacuum ramping.[1][4]

  • Polyglycerol Sebacate Elastomer: A Critical Overview. MDPI, 2024.[1]

    • Context: Mechanistic proxy for 1,2,6-HT polyesters; details the pre-polymer vs. curing phases.[1][3]

  • This compound Properties and Applications. PubChem/NIH, 2025.[1] [1]

    • Context: Chemical data, toxicity, and reactivity profiles of the monomer.[1]

  • Linear vs. Branched Polymers. Cosmetics & Toiletries, 2010.[1][5]

    • Context: Fundamental polymer physics regarding branching effects on viscosity and crystallinity.[1]

  • Spectroscopic Analysis of Polyester Polyol Cure Behavior. NIH/ResearchGate, 2019.[1]

    • Context: Reactivity differences between primary and secondary hydroxyls in polyesterification.[1][6]

Sources

Spectroscopic Characterization of 1,2,6-Hexanetriol Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical and Polymer Applications

Executive Summary: The Purity Challenge

1,2,6-Hexanetriol (1,2,6-HT) is a critical trifunctional polyol used as a humectant, a solvent in pharmaceutical formulations, and a precursor for biodegradable polyesters and polyorthoesters. Its high viscosity, hygroscopicity, and lack of UV-active chromophores make traditional purity analysis (like HPLC-UV) ineffective.

While Gas Chromatography (GC) has long been the industrial workhorse for polyols, it requires tedious derivatization to prevent thermal degradation and peak tailing. Quantitative NMR (qNMR) has emerged as the superior alternative for absolute purity determination, offering a "primary ratio" method that eliminates the need for identical reference standards.

This guide objectively compares qNMR against GC-FID and Titration, providing actionable protocols to validate 1,2,6-HT purity with high scientific integrity.

Methodological Landscape: qNMR vs. GC vs. Titration

The following table summarizes the performance metrics of the three primary characterization techniques.

FeatureMethod A: Quantitative NMR (qNMR) Method B: GC-FID (Derivatized) Method C: Titration (OH Value)
Principle Molar ratio of analyte protons to Internal Standard (IS) protons.Separation of volatile silyl-derivatives based on boiling point/polarity.Chemical reaction of hydroxyl groups with acetic anhydride.
Selectivity High. Distinguishes isomers and specific impurities.High. Excellent resolution of structural isomers.Low. Cannot distinguish 1,2,6-HT from other polyols/water.
Reference Standard Not Required. Uses a generic IS (e.g., Maleic Acid).Required. Needs high-purity 1,2,6-HT reference for calibration.N/A
Sample Prep Fast (<10 min). "Dilute and shoot" in D₂O or DMSO-d₆.Slow (60+ min). Requires silylation (BSTFA/TMCS) and heating.Moderate (30 min).
Precision (RSD) < 1.0%< 2.0%1–3%
Limit of Detection ~0.1% (impurity level)< 0.01% (Trace analysis) N/A
Primary Use Case Absolute Purity Assay & Identity.Trace Impurity Profiling.Bulk Industrial Grade check.

Deep Dive: Spectroscopic Characterization (qNMR)

qNMR is the recommended method for establishing the "Assay Value" (absolute purity) of 1,2,6-HT. Unlike chromatography, the signal intensity in NMR is directly proportional to the number of nuclei, making it a primary method of measurement.

The Spectral Fingerprint

To characterize 1,2,6-HT, you must identify three distinct proton environments.

  • Solvent: Deuterium Oxide (D₂O) is preferred to exchange exchangeable -OH protons, simplifying the spectrum to C-H signals only.

  • Key Resonances (¹H NMR, 400 MHz, D₂O):

    • Terminal Hydroxymethyl (-C H₂-OH):

      
       3.50 – 3.60 ppm (Triplet/Multiplet).
      
    • Internal Methine (-C H(OH)-):

      
       3.65 – 3.75 ppm (Multiplet).
      
    • Alkyl Chain (-C H₂-):

      
       1.30 – 1.70 ppm (Broad Multiplets).
      
Impurity Markers

When synthesizing 1,2,6-HT (often via hydrogenation of 2-hydroxyadipaldehyde or HMF derivatives), specific impurities may persist:

  • Aldehydes: Look for sharp singlets at

    
     9.5 – 10.0 ppm.
    
  • Furans (HMF route): Aromatic signals at

    
     6.0 – 7.5 ppm.
    
  • 1,6-Hexanediol: Lack of the methine signal at

    
     3.7 ppm; simplified alkyl region.
    
qNMR Experimental Protocol

Objective: Determine % w/w purity with <1% uncertainty.

  • Internal Standard (IS) Selection: Use Maleic Acid (

    
     6.3 ppm, singlet) or Potassium Hydrogen Phthalate (KHP) . Ensure the IS is dry and of certified purity (TraceCERT® or equivalent).
    
  • Sample Preparation:

    • Weigh ~20 mg of 1,2,6-HT (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      0.01 mg).
    • Dissolve in 0.7 mL D₂O.

    • Transfer to a 5mm NMR tube.[1]

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1):

      
       30 seconds (Must be 
      
      
      
      of the slowest relaxing nucleus to ensure full magnetization recovery).
    • Scans (ns): 16 or 32 (sufficient for S/N > 200).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).[1]

    • Integrate the IS singlet (Set Integral = defined # of protons).

    • Integrate the 1,2,6-HT terminal -CH₂- region (4 protons) or methine (1 proton). Avoid the alkyl region due to potential overlap with impurities.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar Mass,

= Mass,

= Purity.[1][2][3][4]

Alternative Protocol: GC-FID (Trace Impurity Analysis)

While qNMR gives the best assay value, GC-FID is superior for detecting trace organic volatiles (e.g., residual solvents, low-level synthesis byproducts).

Critical Step: Derivatization Direct injection of 1,2,6-HT leads to peak tailing and adsorption in the liner. Silylation is mandatory.

Protocol:

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 10 mg 1,2,6-HT in 1 mL anhydrous Pyridine.

    • Add 0.5 mL BSTFA/TMCS.

    • Incubate at 70°C for 30 minutes.

    • Dilute with Ethyl Acetate before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Split mode (1:50), 280°C.

    • Oven: 80°C (1 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • Detector: FID at 300°C.

Decision Workflow & Visualization

The following diagram outlines the logical decision process for characterizing 1,2,6-HT based on the analytical goal (Purity Assay vs. Impurity Profiling).

G Start Start: this compound Sample Goal Define Analytical Goal Start->Goal Assay Absolute Purity (Assay) Goal->Assay Quantification Profile Trace Impurity Profiling Goal->Profile Qualitative/Trace qNMR Method: qNMR (D2O) Assay->qNMR Weigh Weigh Sample + Internal Std (Maleic Acid) qNMR->Weigh Integration Integrate Signals: IS (6.3 ppm) vs HT-Methine (3.7 ppm) Weigh->Integration ResultAssay Output: % Purity (w/w) Integration->ResultAssay GC Method: GC-FID Profile->GC Deriv Derivatization: BSTFA + Pyridine (70°C) GC->Deriv Inject Injection: Split 1:50, DB-5ms Column Deriv->Inject ResultTrace Output: Impurity Profile (<0.01% Sensitivity) Inject->ResultTrace

Figure 1: Analytical workflow for this compound characterization.[5] Blue path denotes the primary assay method (qNMR); Red path denotes the secondary trace analysis method (GC).

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[6] NIST Chemistry WebBook, SRD 69.[5][7] [Link]

  • PubChem. this compound Compound Summary (CID 7823).[8][9] National Library of Medicine. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • SpectraBase. this compound NMR and IR Spectral Data. Wiley Science Solutions. [Link]

Sources

Advanced NMR Spectral Analysis of 1,2,6-Hexanetriol: Isomer Discrimination and Stereochemical Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,6-Hexanetriol (1,2,6-HT) is a critical trifunctional polyol widely utilized as a crosslinker in polyester resins, a humectant in cosmetics, and a precursor in pharmaceutical synthesis.[1][2][3][4][5][6][7] Its unique structure—possessing two primary hydroxyls and one secondary hydroxyl—imparts specific reactivity profiles. However, commercial synthesis (often via hydrogenation of 2-hydroxyadipaldehyde) can yield structural isomers (e.g., 1,2,5-hexanetriol) and racemates.

For drug development professionals and polymer scientists, distinguishing these isomers is non-negotiable. This guide provides an authoritative comparison of NMR methodologies to validate regioisomeric purity and determine enantiomeric excess (ee), moving beyond standard 1D spectra to advanced stereochemical discrimination techniques.

Part 1: Structural Characterization & Regioisomer Discrimination

Before addressing stereochemistry, one must confirm the carbon skeleton. The most common impurity in 1,2,6-HT synthesis is 1,2,5-hexanetriol , which arises from alternative reduction pathways. Standard 1H NMR is sufficient to distinguish these if one focuses on the terminal carbon environments.[8]

The "Smoking Gun": Methyl vs. Methylene
  • This compound: Contains two primary alcohol groups (C1 and C6) and zero methyl groups .

  • 1,2,5-Hexanetriol: Contains one primary alcohol (C1), two secondary alcohols , and one terminal methyl group (C6).

Experimental Insight: Run the initial screen in DMSO-d6 . Unlike CDCl3, DMSO-d6 slows proton exchange, often allowing the observation of discrete hydroxyl proton couplings (triplets for primary -OH, doublets for secondary -OH), providing an immediate count of alcohol types.[8]

Table 1: Chemical Shift Fingerprint (DMSO-d6)
FeatureThis compound (Target)1,2,5-Hexanetriol (Impurity)Diagnostic Action
Terminal Group -CH₂OH (C6) Triplet/Multiplet ~3.3–3.4 ppm-CH₃ (C6) Doublet ~1.0–1.2 ppmCheck 1.0–1.2 ppm region. Presence of a doublet indicates 1,2,5-isomer contamination.[8][9]
Hydroxyl Count 2 Primary (-CH₂OH )1 Secondary (-CHOH )1 Primary (-CH₂OH )2 Secondary (-CHOH )In dry DMSO-d6, integrate -OH peaks (4.0–4.5 ppm).[8] Ratio 2:1 vs 1:[8][9]2.
13C NMR 6 signals. Two downfield peaks at ~60–65 ppm (C1, C6).6 signals.[5][8][10] One downfield peak at ~65 ppm (C1). One upfield peak at ~23 ppm (CH₃).Count peaks in the 60–70 ppm region.[8]
Part 2: Stereochemical Analysis (Enantiomers)

1,2,6-HT possesses a single chiral center at C2 . Standard NMR cannot distinguish the (R) and (S) enantiomers because they are enantiotopic in an achiral solvent. To measure Enantiomeric Excess (ee), you must introduce a chiral environment.[11]

We compare the two industry-standard methods: Derivatization (Mosher's Method) and Chiral Solvating Agents (CSAs) .[8]

Method A: Mosher's Ester Analysis (The Gold Standard)

This method involves covalently bonding the analyte with a chiral auxiliary, typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[8] This converts enantiomers into diastereomers , which have distinct physical properties and NMR chemical shifts.
  • Mechanism: The Mosher auxiliary shields protons on the substrate differently depending on the configuration (R or S), causing predictable upfield/downfield shifts (

    
    ).
    
  • Pros: Robust, allows absolute configuration assignment, high resolution (19F NMR is very clean).

  • Cons: Destructive, requires synthesis time (~4-6 hours), requires dry conditions.

Method B: Chiral Solvating Agents (CSAs)

CSAs, such as Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate] (Eu(tfc)3) or Pirkle's alcohol, form transient non-covalent complexes with the substrate.[8]

  • Mechanism: Rapid exchange between free and complexed species creates a weighted average chemical shift that differs for enantiomers.[8]

  • Pros: Fast (<15 mins), non-destructive, sample recoverable.

  • Cons: Peak broadening (paramagnetic relaxation), sensitive to concentration/temperature, cannot easily assign absolute configuration (only ee).

Table 2: Comparative Performance Matrix
FeatureMethod A: Mosher's Ester (MTPA)Method B: Chiral Shift Reagent (CSA)
Primary Use Case Absolute Configuration determination & precise ee quantification (>99%).[8]Routine ee screening of reaction mixtures.
Resolution High. Diastereomeric peaks are sharp and distinct.Moderate. Peaks often broaden; requires optimization of [CSA]:[Substrate] ratio.
Time to Result High (1-2 Days). Synthesis + Workup + NMR.Low (30 Mins). Titration directly in NMR tube.
Sample Recovery No. Sample is chemically altered.[8]Yes. Can be recovered via chromatography (though often not worth it).
Cost per Sample High (Reagents + Labor).Low (Reagent cost only).
Part 3: Decision Workflow & Visualization

The following diagram outlines the logical decision process for analyzing 1,2,6-HT samples, ensuring resources are not wasted on the wrong technique.

NMR_Workflow Start Sample: this compound (Unknown Purity/Stereochemistry) Regio_Check Step 1: 1H NMR (DMSO-d6) Check for Regioisomers Start->Regio_Check Is_Pure Is 1.0-1.2 ppm doublet present? Regio_Check->Is_Pure Reject Contaminated with 1,2,5-HT Purify via Distillation/Chromatography Is_Pure->Reject Yes (Methyl detected) Stereo_Decide Step 2: Define Goal Routine QC or New Synthesis? Is_Pure->Stereo_Decide No (Pure 1,2,6-HT) CSA_Method Method B: Chiral Solvating Agent (Eu(tfc)3 or Pirkle Alcohol) Stereo_Decide->CSA_Method Routine QC / High Throughput Mosher_Method Method A: Mosher's Ester (MTPA-Cl Derivatization) Stereo_Decide->Mosher_Method Unknown Config / High Precision Result_CSA Result: % ee only (Rapid, High Throughput) CSA_Method->Result_CSA Result_Mosher Result: Absolute Config (R/S) + % ee (High Precision, Publication Quality) Mosher_Method->Result_Mosher

Caption: Logical workflow for validating this compound purity and selecting the appropriate stereochemical analysis method.

Part 4: Experimental Protocol (Mosher's Method)

Context: This protocol describes the "Double Derivatization" method, which is necessary for 1,2,6-HT due to its multiple hydroxyl groups. To simplify analysis, it is often recommended to selectively protect the primary alcohols or use excess reagent to fully derivatize all positions, though the latter can lead to spectral crowding. Best Practice: For 1,2,6-HT, full derivatization is often preferred to ensure a single species in solution.

Step-by-Step Methodology:

  • Preparation of (R)- and (S)-MTPA Esters:

    • Take two separate aliquots of 1,2,6-HT (approx. 5-10 mg).[8]

    • Reaction A: Mix 1,2,6-HT with (R)-(-)-MTPA-Cl (3-4 equivalents), dry Pyridine (solvent/base), and a catalytic amount of DMAP in a small vial. Stir for 4-6 hours.

    • Reaction B: Repeat with (S)-(+)-MTPA-Cl.

    • Note: The use of the acid chloride (MTPA-Cl) is preferred over the acid (MTPA-OH) + DCC coupling for sterically unhindered polyols to ensure complete conversion.[8]

  • Workup:

    • Quench with water, extract into diethyl ether or DCM.

    • Wash with dilute HCl (to remove pyridine), then NaHCO3, then brine.

    • Dry over MgSO4 and concentrate.

  • NMR Acquisition:

    • Resolve in CDCl3 (standard solvent for Mosher analysis).

    • Acquire 1H NMR (minimum 32 scans) and 19F NMR .

    • Expert Tip: 19F NMR is often cleaner for determining ee% because the -CF3 group on the Mosher auxiliary gives a sharp singlet, avoiding the overlap common in the complex aliphatic region of 1,2,6-HT.[8]

  • Data Analysis:

    • Identify the diastereomeric peaks.[8][11] In the 1H spectrum, focus on the methoxy signal of the MTPA group (~3.5 ppm) or the protons at C2 of the hexanetriol.

    • In 19F NMR, integrate the major and minor peaks.

    • Calculation:

      
      [8]
      
References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[8] Nature Protocols, 2, 2451–2458. Link

  • Sigma-Aldrich. (n.d.).[8] this compound Product Specification and NMR data. Merck KGaA.[8] Link

  • National Institute of Standards and Technology (NIST). (2023).[8] this compound Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[8][12] (Contextual reference for CSA mechanisms).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[13] Organometallics, 29(9), 2176–2179. Link

Sources

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